Product packaging for Fmoc-Thr(TBDMS)-OH(Cat. No.:CAS No. 146346-82-9)

Fmoc-Thr(TBDMS)-OH

Cat. No.: B557370
CAS No.: 146346-82-9
M. Wt: 455.6 g/mol
InChI Key: LQMPINNWAPYALU-ZHRRBRCNSA-N
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Description

Fmoc-Thr(TBDMS)-OH, also known as this compound, is a useful research compound. Its molecular formula is C25H33NO5Si and its molecular weight is 455.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33NO5Si B557370 Fmoc-Thr(TBDMS)-OH CAS No. 146346-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO5Si/c1-16(31-32(5,6)25(2,3)4)22(23(27)28)26-24(29)30-15-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,16,21-22H,15H2,1-6H3,(H,26,29)(H,27,28)/t16-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMPINNWAPYALU-ZHRRBRCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455249
Record name Fmoc-Thr(TBDMS)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146346-82-9
Record name Fmoc-Thr(TBDMS)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-Thr(TBDMS)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-Thr(TBDMS)-OH, a key building block in modern peptide synthesis, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS).

Core Properties of this compound

This compound, systematically named (2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, is a derivative of the amino acid threonine.[1] It is widely utilized in Fmoc-based solid-phase peptide synthesis.[2][3] The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group, while the tert-butyldimethylsilyl (TBDMS) ether protects the hydroxyl side chain of the threonine residue. This orthogonal protection scheme allows for the selective deprotection of the Fmoc group under mild basic conditions, leaving the acid-labile TBDMS group intact until the final cleavage from the solid support.

Below is a summary of the key quantitative data for this compound:

PropertyValueReferences
CAS Number 146346-82-9[1][4]
Molecular Formula C25H33NO5Si
Molecular Weight 455.62 g/mol
Appearance White to off-white powder
Purity Typically ≥96.0%
Storage Temperature 2-8°C

Applications in Peptide Synthesis

This compound is a crucial reagent for the incorporation of threonine residues into synthetic peptides. The TBDMS protecting group on the hydroxyl function of the threonine side chain prevents undesirable side reactions during peptide synthesis, such as O-acylation. Its stability to the basic conditions used for Fmoc group removal makes it compatible with standard Fmoc-SPPS protocols.

Experimental Protocols

The following section details a standard experimental protocol for the use of this compound in manual solid-phase peptide synthesis.

Materials
  • This compound

  • Appropriate solid support (e.g., Rink Amide resin, Wang resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 2,4,6-Collidine)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Diethyl ether

Resin Swelling
  • Place the desired amount of resin (e.g., 100-250 mg for a 0.1 mmol scale) into a reaction vessel.

  • Add DMF (approximately 5 mL) to the resin.

  • Allow the resin to swell for at least 30-60 minutes with gentle agitation.

  • Drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF (approximately 5 mL) to the resin.

  • Agitate the mixture for 3-5 minutes and then drain the solution.

  • Add a fresh portion of the 20% piperidine in DMF solution (approximately 5 mL).

  • Agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times).

Coupling of this compound
  • In a separate vial, dissolve this compound (e.g., 4 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 3.9 equivalents) in DMF.

  • Add a base (e.g., DIPEA or collidine, 8 equivalents) to the amino acid solution to activate it. Let the mixture stand for a few minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3-5 times). A Kaiser test can be performed to confirm the completion of the coupling reaction.

Chain Elongation

Repeat the deprotection (Section 3.3) and coupling (Section 3.4) steps for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Add a cleavage cocktail (e.g., Reagent K: 95% TFA, 2.5% Water, 2.5% TIS) to the resin.

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the final peptide product under vacuum.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of this compound in solid-phase peptide synthesis.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash2 Wash (DMF) Coupling->Wash2 Wash1->Coupling Add this compound Repeat Repeat for next Amino Acid Wash2->Repeat Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After final cycle Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Deprotection_Coupling_Cycle cluster_0 Fmoc-SPPS Cycle Start Resin-Bound Peptide (Fmoc-Protected) Fmoc_Removal Fmoc Removal (20% Piperidine in DMF) Start->Fmoc_Removal Free_Amine Free N-terminal Amine on Resin Fmoc_Removal->Free_Amine Coupling Peptide Bond Formation Free_Amine->Coupling Activation Activation of This compound (HBTU/DIPEA in DMF) Activation->Coupling Elongated_Peptide Elongated Peptide (Fmoc-Protected) Coupling->Elongated_Peptide

References

Fmoc-Thr(TBDMS)-OH molecular weight and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

This document provides core technical specifications for Fmoc-Thr(TBDMS)-OH, a derivative of the amino acid threonine commonly utilized in solid-phase peptide synthesis. The data presented below is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical Properties and Identifiers

The following table summarizes the key quantitative data for this compound.

ParameterValue
CAS Number 146346-82-9[1][2][3]
Molecular Weight 455.62 g/mol [1]
Molecular Formula C₂₅H₃₃NO₅Si

Synonyms: Fmoc-O-(tert.-butyldimethylsilyl)-L-threonine, (2S,3R)-3-[(tert-butyldimethylsilyl)oxy]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid, O-[Dimethyl(2-methyl-2-propanyl)silyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threonine.

As this document serves as a technical data summary for a specific chemical compound, detailed experimental protocols and signaling pathways are not applicable. The information provided is intended to be a quick reference for laboratory use.

References

Navigating the Synthesis Frontier: An In-depth Guide to the Solubility of Fmoc-Protected Amino Acids in DMF

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficiency of Solid-Phase Peptide Synthesis (SPPS) is paramount. A critical factor influencing the success of SPPS is the solubility of Fmoc-protected amino acids in the primary solvent, N,N-Dimethylformamide (DMF). This technical guide provides a comprehensive overview of this topic, presenting available solubility data, outlining experimental protocols for its determination, and illustrating the context of this parameter within the broader SPPS workflow.

Core Concept: Solubility in SPPS

The effective dissolution of Fmoc-amino acids in DMF is crucial for achieving homogeneous reaction conditions and ensuring efficient coupling to the growing peptide chain on the solid support. Poor solubility can lead to several challenges, including:

  • Incomplete Coupling Reactions: Undissolved amino acid will not be available for the activation and coupling steps, leading to deletion sequences in the final peptide.

  • Clogging of Fluidic Pathways: In automated peptide synthesizers, precipitation can obstruct tubing and valves, causing instrument failure.

  • Inaccurate Concentration Determination: The actual concentration of the dissolved amino acid may be lower than intended, affecting reaction kinetics and efficiency.

Several factors influence the solubility of Fmoc-protected amino acids in DMF, including the nature of the amino acid side chain, the presence of protecting groups, temperature, and the purity of both the amino acid and the solvent.

Data Presentation: Solubility of Common Fmoc-Protected Amino Acids in DMF

Fmoc-Amino AcidMolecular FormulaMolecular Weight ( g/mol )Solubility in DMFNotes and Observations
Aliphatic
Fmoc-Ala-OHC₁₈H₁₇NO₄311.33Good to ExcellentGenerally dissolves readily at standard concentrations used in SPPS.
Fmoc-Gly-OHC₁₇H₁₅NO₄297.29Good to ExcellentTypically exhibits high solubility in DMF.
Fmoc-Ile-OHC₂₁H₂₃NO₄353.41GoodGenerally soluble, but the bulky side chain can slightly reduce solubility compared to smaller aliphatic residues.
Fmoc-Leu-OHC₂₁H₂₃NO₄353.41GoodSimilar to Fmoc-Ile-OH, it is readily soluble for most applications.
Fmoc-Pro-OHC₂₀H₁₉NO₄337.37ExcellentThe unique cyclic structure often leads to very high solubility.
Fmoc-Val-OHC₂₀H₂₁NO₄339.38GoodGenerally soluble, though the β-branched side chain can sometimes present minor challenges at very high concentrations.
Aromatic
Fmoc-Phe-OHC₂₄H₂₁NO₄387.43GoodThe hydrophobic nature of the side chain does not significantly hinder solubility in DMF.
Fmoc-Trp(Boc)-OHC₃₁H₃₀N₂O₆526.58GoodThe Boc protecting group helps to maintain good solubility.
Fmoc-Tyr(tBu)-OHC₂₈H₂₉NO₅459.53GoodThe tert-butyl protecting group enhances solubility and prevents side reactions.
Hydroxyl
Fmoc-Ser(tBu)-OHC₂₂H₂₅NO₅383.44GoodThe tert-butyl ether protection is key for good solubility and preventing side reactions.
Fmoc-Thr(tBu)-OHC₂₃H₂₇NO₅397.46GoodSimilar to Fmoc-Ser(tBu)-OH, the protecting group is crucial for solubility.
Acidic & Amide
Fmoc-Asp(OtBu)-OHC₂₃H₂₅NO₆411.45GoodThe tert-butyl ester protection is essential for solubility and preventing side reactions.
Fmoc-Asn(Trt)-OHC₃₈H₃₂N₂O₅596.67Moderate to GoodThe bulky trityl group can sometimes lead to lower solubility compared to other protected amino acids. Solubility can be concentration-dependent.
Fmoc-Glu(OtBu)-OHC₂₄H₂₇NO₆425.48GoodThe tert-butyl ester provides good solubility.
Fmoc-Gln(Trt)-OHC₃₉H₃₄N₂O₅610.70Moderate to GoodSimilar to Fmoc-Asn(Trt)-OH, the trityl group can impact solubility. It is known to be less soluble than many other Fmoc-amino acids.
Basic
Fmoc-Arg(Pbf)-OHC₃₄H₄₀N₄O₇S648.77ModerateCan be one of the more challenging amino acids to dissolve. The bulky Pbf group and the guanidinium side chain contribute to this. Warming and sonication may be required.
Fmoc-His(Trt)-OHC₄₃H₃₅N₃O₄619.71ModerateThe trityl group is very bulky, which can significantly reduce solubility. Careful dissolution is often necessary.
Fmoc-Lys(Boc)-OHC₂₆H₃₂N₂O₆468.54Good to ExcellentThe Boc protecting group ensures good solubility.
Sulfur-containing
Fmoc-Cys(Trt)-OHC₃₇H₃₁NO₄S585.71Moderate to GoodThe large trityl group can affect solubility.
Fmoc-Met-OHC₂₀H₂₁NO₄S371.45GoodGenerally exhibits good solubility in DMF.

Experimental Protocols: Determining Solubility

For applications requiring precise knowledge of solubility, the following general protocol can be adapted.

Objective: To determine the saturation solubility of an Fmoc-protected amino acid in DMF at a specific temperature.

Materials:

  • Fmoc-protected amino acid

  • Anhydrous DMF

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of the Fmoc-amino acid into a vial.

    • Add a known volume of DMF to the vial.

    • Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. Intermittent vortexing can aid in dissolution.

  • Separation of Undissolved Solid:

    • After equilibration, carefully remove the vial from the shaker.

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the Fmoc-amino acid in DMF with known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Dilute the collected supernatant with DMF to a concentration that falls within the range of the calibration curve.

    • Inject the diluted supernatant into the HPLC and record the peak area.

    • Using the calibration curve, determine the concentration of the Fmoc-amino acid in the diluted supernatant.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the Fmoc-amino acid in DMF at the specified temperature.

Visualization of Key Processes

To better understand the context in which solubility plays a critical role, the following diagrams illustrate the standard workflow of Fmoc-based Solid-Phase Peptide Synthesis.

SPPS_Workflow start Start: Resin Swelling in DMF deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling: - Dissolve Fmoc-AA in DMF - Activate (e.g., DIC/Oxyma) - Couple to Resin wash1->coupling wash2 DMF Wash coupling->wash2 cycle Repeat Cycle for next Amino Acid wash2->cycle cycle->deprotection Yes final_deprotection Final Fmoc Deprotection cycle->final_deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage end End: Crude Peptide cleavage->end

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Logical_Relationship solubility High Solubility of Fmoc-AA in DMF homogeneous Homogeneous Solution of Activated Amino Acid solubility->homogeneous efficient Efficient Coupling Kinetics homogeneous->efficient high_yield High Crude Peptide Yield efficient->high_yield high_purity High Crude Peptide Purity efficient->high_purity low_solubility Poor Solubility of Fmoc-AA in DMF precipitation Precipitation of Amino Acid low_solubility->precipitation incomplete Incomplete Coupling precipitation->incomplete deletion Deletion Sequences incomplete->deletion low_yield Low Crude Peptide Yield incomplete->low_yield

Caption: Impact of Fmoc-amino acid solubility on SPPS outcomes.

Conclusion

The solubility of Fmoc-protected amino acids in DMF is a cornerstone of successful Solid-Phase Peptide Synthesis. While a comprehensive quantitative database remains an ongoing need in the field, a thorough understanding of the qualitative solubility trends and the factors influencing them is essential for peptide chemists. When encountering challenging sequences or aiming for the highest quality synthetic peptides, empirical determination of solubility is a valuable practice. The protocols and workflows detailed in this guide provide a robust framework for researchers to navigate the complexities of peptide synthesis and optimize their experimental outcomes.

The Strategic Role of Fmoc-Thr(TBDMS)-OH in Advanced Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the selection of appropriate protecting groups is paramount to achieving high yields and purity of the final peptide. For threonine, a trifunctional amino acid, the protection of its hydroxyl side chain is crucial to prevent undesirable side reactions. This technical guide provides an in-depth analysis of Fmoc-Thr(TBDMS)-OH, a threonine derivative featuring a tert-butyldimethylsilyl (TBDMS) ether protecting group. It explores its core role in an orthogonal protection strategy within solid-phase peptide synthesis (SPPS), offering a distinct advantage for the synthesis of complex peptides.

Introduction to Orthogonal Protection in Fmoc-SPPS

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino function is a cornerstone of modern peptide chemistry. This strategy relies on an orthogonal system of protecting groups, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. This allows for the selective deprotection of specific functional groups at various stages of the synthesis.

The standard Fmoc/tBu strategy utilizes the base-labile Fmoc group for the N-terminus and acid-labile groups (such as tert-butyl (tBu), trityl (Trt), and Boc) for the side chains. This compound introduces a third dimension of orthogonality, as the TBDMS group is labile to fluoride ions, while being stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for tBu/Trt cleavage (e.g., trifluoroacetic acid - TFA).

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueReference
CAS Number 146346-82-9
Molecular Formula C₂₅H₃₃NO₅Si
Molecular Weight 455.62 g/mol
Appearance White to off-white powderGeneral knowledge
Solubility Soluble in DMF, NMP, and other common SPPS solventsGeneral knowledge
Storage 2-8°CGeneral knowledge

The Core Advantage: Orthogonal Deprotection

The primary advantage of employing this compound lies in the unique cleavage condition of the TBDMS protecting group. This silyl ether is selectively removed by fluoride-containing reagents, such as tetrabutylammonium fluoride (TBAF), hydrogen fluoride-pyridine complex (HF-pyridine), or tris(dimethylamino)sulfur (trimethylsilyl)difluoride (TAS-F). This orthogonality is crucial for the synthesis of complex peptides where side-chain manipulations are required while the peptide remains anchored to the solid support.

Key Advantages of the TBDMS Protecting Group:

  • Orthogonality: Stable to the basic conditions of Fmoc deprotection and the acidic conditions of tBu/Trt cleavage.

  • Selective Removal: Can be removed on-resin without cleaving the peptide from the support or removing other acid-labile side-chain protecting groups.

  • Enabling Complex Peptide Architectures: Facilitates the synthesis of branched peptides, cyclic peptides, and peptides with post-translational modifications at the threonine side chain.

While direct quantitative comparisons of coupling efficiency and yield against the more common Fmoc-Thr(tBu)-OH are not extensively reported in the literature, the strategic advantage of the TBDMS group lies in its unique deprotection chemistry, which enables synthetic routes that are not possible with the standard Fmoc/tBu strategy.

Experimental Protocols

The following protocols are generalized "best-practice" procedures derived from standard Fmoc-SPPS methodologies and knowledge of silyl ether deprotection. Optimization may be necessary depending on the specific peptide sequence and solid support.

Coupling of this compound

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Reagents and Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents)

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis of the Fmoc-Thr(TBDMS)-OH Building Block

The strategic use of protected amino acids is fundamental to the successful execution of solid-phase peptide synthesis (SPPS). Among these, this compound, an N-α-Fmoc and side-chain O-TBDMS protected L-Threonine derivative, serves as a critical building block. The tert-butyldimethylsilyl (TBDMS) group offers a distinct advantage due to its lability under specific acidic conditions, allowing for orthogonal protection strategies in the synthesis of complex peptides.[1] This guide provides a detailed technical overview of its synthesis, presenting experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below for quick reference.

PropertyValueReferences
CAS Number 146346-82-9[2][3]
Molecular Formula C₂₅H₃₃NO₅Si[2][3]
Molecular Weight 455.62 g/mol
Appearance White to off-white powder
Storage Temperature 2-8°C
Synonyms Fmoc-O-(tert.-butyldimethylsilyl)-L-threonine, N-α-(9-Fluorenylmethyloxycarbonyl)-O-(tert-butyl-dimethylsilyl)-L-threonine

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from L-Threonine. The first step involves the protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group. The subsequent step is the selective protection of the side-chain hydroxyl group using a tert-butyldimethylsilyl ether. This sequence ensures that the more nucleophilic amine is protected before the silylation of the hydroxyl group.

Synthesis_Workflow L_Threonine L-Threonine Fmoc_Thr_OH Fmoc-Thr-OH L_Threonine->Fmoc_Thr_OH Step 1: N-α-Fmoc Protection Final_Product This compound Fmoc_Thr_OH->Final_Product Step 2: O-TBDMS Protection Reagent1 Fmoc-OSu (or Fmoc-Cl) NaHCO₃, Dioxane/H₂O Reagent2 TBDMS-Cl Imidazole, DMF

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the target compound.

Step 1: Synthesis of N-α-Fmoc-L-Threonine (Fmoc-Thr-OH)

This procedure outlines the protection of the α-amino group of L-Threonine using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). An alternative reagent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

Materials:

  • L-Threonine

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-Cl

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-Threonine (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Fmoc-OSu (1.05 eq) in dioxane portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether (2 x volume) to remove impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-Thr-OH as a white solid.

Step 2: Synthesis of this compound

This protocol describes the silylation of the side-chain hydroxyl group of Fmoc-Thr-OH. The use of tert-butyldimethylsilyl chloride (TBDMS-Cl) with imidazole as a catalyst is a standard and efficient method for this transformation.

Materials:

  • Fmoc-Thr-OH (from Step 1)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve Fmoc-Thr-OH (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add imidazole (2.5 eq) to the solution and stir until fully dissolved.

  • Cool the mixture to 0°C and add TBDMS-Cl (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. In some cases, the reaction may require longer times (2-3 days) for completion.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers sequentially with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Summary of Reaction Parameters

The following table summarizes the typical reaction conditions and expected outcomes for the synthesis.

StepStarting MaterialKey ReagentsSolventTemp.Time (h)Typical Yield
1 L-ThreonineFmoc-OSu, NaHCO₃Dioxane/H₂O0°C → RT12 - 16> 90%
2 Fmoc-Thr-OHTBDMS-Cl, ImidazoleDMF0°C → RT12 - 4880 - 95%

References

Navigating the Safe Handling of Fmoc-Thr(TBDMS)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Thr(TBDMS)-OH, or N-α-Fmoc-O-tert-butyldimethylsilyl-L-threonine, is a valuable amino acid derivative widely utilized in solid-phase peptide synthesis. Its bulky tert-butyldimethylsilyl (TBDMS) protecting group on the threonine side chain offers strategic advantages in the synthesis of complex peptides. While generally not classified as a hazardous substance, a thorough understanding of its safety and handling precautions is paramount to ensure a safe laboratory environment and maintain the integrity of the compound. This technical guide provides an in-depth overview of the safety protocols, handling procedures, and storage requirements for this compound.

Physicochemical and Safety Data at a Glance

For rapid assessment, the key quantitative data for this compound is summarized in the table below. This information is crucial for risk assessment and for designing appropriate handling and storage protocols.

PropertyValueReference
Molecular Formula C25H33NO5Si[1][2]
Molecular Weight 455.62 g/mol [1][2]
Appearance Powder
Storage Temperature 2-8°C
Storage Class 11 - Combustible Solids
Water Solubility Not specified, but generally low for Fmoc-amino acids
Boiling Point 577.2±50.0 °C (Predicted)
Density 1.136±0.06 g/cm3 (Predicted)
pKa 3.38±0.10 (Predicted)
GHS Hazard Class Not a hazardous substance or mixture

Core Safety and Handling Workflow

The following diagram outlines the essential workflow for the safe handling of this compound, from receipt of the compound to its final disposal. Adherence to this workflow is critical for minimizing exposure and preventing contamination.

Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk Assessment Risk Assessment PPE Selection PPE Selection Risk Assessment->PPE Selection Determines Weighing & Dispensing Weighing & Dispensing PPE Selection->Weighing & Dispensing Required For Reaction Setup Reaction Setup Weighing & Dispensing->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Storage Storage Decontamination->Storage

Caption: Logical workflow for handling this compound.

Detailed Experimental and Handling Protocols

While specific experimental protocols will vary based on the synthetic target, the following general procedures for handling this compound should be strictly followed.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound:

  • Eye Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.

  • Body Protection: Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific work-place.

  • Respiratory Protection: Respiratory protection is not required under normal use. Where protection from nuisance levels of dusts is desired, use type N95 (US) or type P1 (EN 143) dust masks.

Handling and Storage
  • Ventilation: Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.

  • Incompatible Materials: Avoid strong oxidizing agents.

  • Combustibility: this compound is classified as a combustible solid. Keep away from heat and open flames.

First-Aid Measures

In the event of exposure, follow these first-aid guidelines:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Flush eyes with water as a precaution.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

For all exposure routes, it is advisable to consult a physician.

Spill and Disposal Procedures

In the case of a spill, avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.

Toxicological Information

To date, no significant toxicological effects have been reported for this compound, and it is not classified as a hazardous substance. However, as with any chemical, unnecessary exposure should be avoided. The toxicological properties of this material have not been thoroughly investigated.

Disclaimer: This guide is intended for informational purposes only and does not replace a formal safety data sheet (SDS) or a thorough risk assessment conducted by qualified personnel. Always refer to the specific SDS provided by the supplier for the most accurate and up-to-date information.

References

A Technical Guide to Fmoc-Thr(TBDMS)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Fmoc-Thr(TBDMS)-OH, a protected amino acid derivative, in solid-phase peptide synthesis (SPPS). This document details its chemical properties, commercial availability, and provides a framework for its application in the synthesis of peptides for research and drug development.

Introduction to this compound

N-α-Fmoc-O-tert-butyldimethylsilyl-L-threonine, commonly abbreviated as this compound, is a key building block in Fmoc-based solid-phase peptide synthesis. The temporary fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the acid-labile tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl side chain of the threonine residue. This orthogonal protection strategy allows for the selective deprotection of the Fmoc group during chain elongation without affecting the TBDMS group, which is later removed during the final cleavage of the peptide from the solid support.

The TBDMS protecting group offers an alternative to the more commonly used tert-butyl (tBu) group for hydroxyl protection. The choice between these protecting groups can influence the solubility of the protected amino acid and the final deprotection conditions.

Commercial Suppliers and Physical Properties

This compound is commercially available from a variety of suppliers, ensuring a steady supply for research and manufacturing needs. The quality and purity of the reagent are critical for successful peptide synthesis.

PropertyValue
CAS Number 146346-82-9
Molecular Formula C₂₅H₃₃NO₅Si
Molecular Weight 455.62 g/mol
Appearance White to off-white powder
Purity Typically ≥96.0%
Storage Conditions 2-8°C, desiccated

A non-exhaustive list of commercial suppliers includes:

  • Advanced ChemTech

  • AAPPTEC

  • Santa Cruz Biotechnology

  • Sigma-Aldrich

  • Sunway Pharm Ltd

The Role of the TBDMS Protecting Group

The tert-butyldimethylsilyl (TBDMS) group is a silicon-based protecting group used for hydroxyl functionalities. In the context of Fmoc-SPPS, it offers several advantages:

  • Acid Lability: The TBDMS group is readily cleaved under acidic conditions, typically during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin. This allows for a one-pot deprotection and cleavage step.

  • Orthogonality: It is stable to the basic conditions (e.g., piperidine in DMF) used for the removal of the Fmoc group, ensuring the integrity of the side-chain protection during peptide chain elongation.

  • Alternative to tBu: It provides an alternative to the commonly used tert-butyl (tBu) protecting group. While both are acid-labile, differences in their steric bulk and electronic properties can sometimes influence coupling efficiencies and the potential for side reactions, although direct comparative studies are not extensively published.

Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS. The specific quantities and reaction times may need to be optimized based on the peptide sequence, the resin, and the scale of the synthesis.

Resin Swelling and Preparation
  • Place the desired amount of a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

Fmoc_Deprotection Resin_Fmoc_Peptide Resin-Bound Fmoc-Peptide Resin_Free_Amine Resin-Bound Peptide (Free Amine) Resin_Fmoc_Peptide->Resin_Free_Amine Deprotection DBF_Adduct Dibenzofulvene- Piperidine Adduct Resin_Fmoc_Peptide->DBF_Adduct Byproduct Piperidine_DMF 20% Piperidine in DMF

Figure 1. Fmoc deprotection workflow.

Amino Acid Coupling
  • Dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to the amino acid), to the activation mixture.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours, or until a negative Kaiser test indicates complete coupling.

  • Drain the coupling solution and wash the resin thoroughly with DMF.

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-Thr(TBDMS)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups is critical for the successful synthesis of pure, high-quality peptides. The fluorenylmethoxycarbonyl (Fmoc) group is the most common Nα-protecting group, favored for its base-lability which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups. For the hydroxyl-containing amino acid threonine, the tert-butyl (tBu) group is the standard side-chain protection. However, the tert-butyldimethylsilyl (TBDMS) group offers an alternative orthogonal protection scheme, as it can be selectively removed under mild conditions using a fluoride source, leaving other acid-labile protecting groups intact. This allows for selective modification of the threonine side-chain on the solid support, such as phosphorylation or glycosylation.

This document provides a detailed protocol for the use of Fmoc-Thr(TBDMS)-OH in Fmoc-SPPS, including coupling, deprotection of the TBDMS group, and final cleavage from the resin.

Data Presentation

The following table summarizes the typical parameters and expected outcomes for the solid-phase synthesis of a peptide containing a Thr(TBDMS) residue. The values are based on a standard 0.1 mmol synthesis scale and may vary depending on the specific peptide sequence, resin, and instrumentation.

ParameterTypical Value/RangeNotes
Resin Wang, Rink Amide, or 2-Chlorotrityl Chloride ResinSelection depends on the desired C-terminal functionality (acid or amide).
Resin Loading0.3 - 0.8 mmol/gLower loading resins are recommended for longer or more complex peptides.
Amino Acid Coupling
This compound Equivalents3 - 5 eq.Relative to the resin loading capacity.
Coupling Reagent Equivalents (e.g., HBTU/HATU)2.9 - 4.9 eq.
Base Equivalents (e.g., DIPEA)6 - 10 eq.N,N'-Diisopropylethylamine.
Coupling Time1 - 4 hoursCan be monitored using a qualitative test such as the Kaiser test. Due to the steric hindrance of the TBDMS group, a longer coupling time or a double coupling may be necessary.
Fmoc Deprotection
Reagent20% Piperidine in DMF
Deprotection Time2 x 10 minutesStandard procedure for most amino acids.
On-Resin TBDMS Deprotection
Reagent1 M Tetrabutylammonium fluoride (TBAF) in THF
Deprotection Time2 - 4 hoursReaction progress can be monitored by cleaving a small amount of resin and analyzing by HPLC-MS.
Final Cleavage & Global Deprotection
Cleavage Cocktail95% TFA, 2.5% TIS, 2.5% H₂OA standard cleavage cocktail for peptides with common acid-labile side-chain protecting groups.
Cleavage Time2 - 3 hoursAt room temperature.
Expected Crude Yield70 - 90%Highly dependent on the peptide sequence and synthesis efficiency.
Expected Crude Purity>70%As determined by RP-HPLC.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines the steps for the incorporation of this compound into a growing peptide chain on a solid support.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 10 minutes.

  • Drain the solution.

  • Repeat the 20% piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3-5 eq.), a coupling reagent such as HBTU or HATU (0.95 eq. relative to the amino acid), and an activator base like DIPEA (2 eq. relative to the amino acid) in DMF.

  • Pre-activate the mixture for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-4 hours at room temperature.

  • To ensure complete coupling, a sample of the resin can be taken for a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

4. Capping (Optional):

  • After coupling, any unreacted free amines can be capped to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Wash the resin thoroughly with DMF.

5. Washing:

  • After the coupling (and optional capping) step, wash the resin thoroughly with DMF (3

Application Notes and Protocols for Coupling Fmoc-Thr(TBDMS)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Thr(TBDMS)-OH is a protected amino acid derivative commonly used in Solid-Phase Peptide Synthesis (SPPS). The tert-butyldimethylsilyl (TBDMS) group provides protection for the hydroxyl function of the threonine side chain, preventing undesirable side reactions during peptide elongation. The bulky nature of the TBDMS group, however, can introduce steric hindrance, potentially leading to incomplete coupling reactions. Furthermore, like other serine and threonine derivatives, this compound is susceptible to side reactions such as racemization, particularly under basic conditions.

This document provides a comprehensive guide to the coupling conditions for this compound in SPPS. It includes a comparative overview of common coupling reagents, detailed experimental protocols, and recommendations for minimizing side reactions to ensure high peptide purity and yield.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered and racemization-prone amino acids like this compound. The following table summarizes the performance of commonly used coupling reagents in SPPS, with a focus on their suitability for this particular derivative. While direct quantitative data for this compound is limited, the presented information is extrapolated from studies on other sterically hindered and β-hydroxy amino acids.

Coupling Reagent CombinationClassRelative ReactivityRacemization PotentialKey AdvantagesPotential Disadvantages
HATU/DIPEA or Collidine Uronium/Aminium SaltVery HighLow to ModerateFast coupling kinetics, highly effective for sterically hindered amino acids.Can undergo guanidinylation of the free N-terminus if used in excess. Higher cost.
HCTU/DIPEA or Collidine Uronium/Aminium SaltVery HighLow to ModerateSimilar reactivity to HATU, often more cost-effective.Potential for guanidinylation.
COMU/DIPEA or Collidine Uronium/Aminium SaltVery HighLowSuperior racemization suppression compared to HOBt-based reagents.Solution stability can be a concern for automated synthesizers.
DIC/Oxyma Carbodiimide/AdditiveModerate to HighLowCost-effective, low risk of guanidinylation. Oxyma is a superior additive to HOBt for reducing racemization.Slower reaction rates compared to uronium salts.
PyBOP/DIPEA or Collidine Phosphonium SaltHighLow to ModerateGood for standard and slightly hindered couplings.Byproducts can be more difficult to wash away.
DIC/HOBt Carbodiimide/AdditiveModerateModerateCost-effective and widely used.Higher potential for racemization compared to Oxyma; potential for N-acylurea formation.

Stability of the TBDMS Protecting Group

The TBDMS group is generally stable under the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF). However, it is labile to acidic conditions. Therefore, care must be taken during the final cleavage and deprotection of the peptide from the resin. Standard TFA cleavage cocktails will remove the TBDMS group. Prolonged exposure to even weakly acidic conditions should be avoided during the synthesis.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for difficult couplings where high reactivity is required to overcome steric hindrance.

Materials:

  • This compound

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation and Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Activation and Coupling:

    • Add DIPEA or 2,4,6-Collidine (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes. The use of collidine is recommended to minimize racemization.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. For particularly difficult sequences, the coupling time can be extended, or a double coupling can be performed.

  • Monitoring and Washing:

    • Monitor the coupling progress using a colorimetric test (e.g., Kaiser test). A negative test indicates completion.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 2: Low-Racemization Coupling using DIC/Oxyma

This protocol is recommended when minimizing racemization is a primary concern.

Materials:

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma (Ethyl (hydroxyimino)cyanoacetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation and Deprotection:

    • Follow the same procedure as in Protocol 1, step 1.

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.

  • Activation and Coupling:

    • Add the solution from step 2 to the deprotected resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Follow the same procedure as in Protocol 1, step 4.

Visualizing the Workflow and Potential Side Reactions

SPPS_Coupling_Workflow start Resin-Bound Peptide (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 free_amine Free N-terminal Amine wash1->free_amine coupling Coupling: This compound + Coupling Reagent + Base (optional) free_amine->coupling wash2 DMF Wash coupling->wash2 next_cycle Next Coupling Cycle or Final Cleavage wash2->next_cycle

Caption: General workflow for the coupling of this compound in SPPS.

Application Notes and Protocols for the Activation of Fmoc-Thr(TBDMS)-OH with HBTU/HOBt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the activation and coupling of Fmoc-Thr(TBDMS)-OH in solid-phase peptide synthesis (SPPS) using the HBTU/HOBt reagent system. This document outlines the reaction mechanism, offers detailed experimental protocols, and presents relevant data to ensure high-efficiency peptide bond formation.

Introduction

This compound is a critical building block in the synthesis of peptides containing threonine, where the side-chain hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group to prevent side reactions. The activation of the carboxylic acid moiety is a crucial step for efficient amide bond formation. The combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) is a widely used and effective method for this activation, promoting rapid and efficient coupling while minimizing racemization.[1][2]

HBTU acts as a uronium salt-based coupling agent that, in the presence of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA), activates the carboxylic acid of the Fmoc-amino acid.[3] HOBt is often included to suppress racemization and can improve coupling efficiency.[1][4] The resulting active ester is highly reactive towards the free amine of the growing peptide chain on the solid support.

Reaction Mechanism and Workflow

The activation of this compound with HBTU/HOBt proceeds through the formation of an HOBt active ester. The carboxylate of the amino acid attacks the uronium carbon of HBTU, leading to the formation of the reactive ester intermediate. This intermediate then readily reacts with the N-terminal amine of the peptide chain to form the desired peptide bond.

Chemical Activation Pathway

G Fmoc_AA This compound Active_Ester HOBt Active Ester (Reactive Intermediate) Fmoc_AA->Active_Ester Activation HBTU_HOBt HBTU/HOBt HBTU_HOBt->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Coupled_Peptide Fmoc-Thr(TBDMS)-Peptide-Resin Active_Ester->Coupled_Peptide Coupling Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide Byproducts Tetramethylurea + HOBt + DIPEA·H⁺ Coupled_Peptide->Byproducts Release of byproducts

Caption: Activation of this compound with HBTU/HOBt.

Experimental Workflow for a Single Coupling Cycle

G start Start with Fmoc-protected peptide on resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 coupling Coupling Reaction wash1->coupling pre_activation Pre-activation of This compound with HBTU/HOBt/DIPEA pre_activation->coupling wash2 Wash Resin (DMF, DCM) coupling->wash2 monitoring Monitor Coupling (e.g., Kaiser Test) wash2->monitoring end Proceed to next cycle or final deprotection monitoring->end Complete incomplete Incomplete Coupling monitoring->incomplete Incomplete recouple Recouple incomplete->recouple recouple->coupling

Caption: General workflow for one cycle of Fmoc-SPPS.

Quantitative Data

While specific quantitative data for the coupling efficiency of this compound with HBTU/HOBt is not extensively published, high coupling efficiencies are generally expected. The following table summarizes typical reagent stoichiometries and reaction times used in standard protocols, which are designed to drive the reaction to completion.

ParameterValueRationale
This compound 3 - 5 equivalentsEnsures a sufficient excess to drive the reaction to completion.
HBTU 2.9 - 4.5 equivalentsSlightly less than the amino acid to prevent side reactions.
HOBt 3 - 5 equivalentsSuppresses racemization and improves reaction kinetics.
DIPEA 6 - 10 equivalentsActs as a non-nucleophilic base to facilitate the activation.
Reaction Time 30 - 120 minutesTypically sufficient for complete coupling; can be monitored.
Solvent DMF (N,N-Dimethylformamide)A polar aprotic solvent that swells the resin and dissolves reagents.

For sterically hindered amino acids, the choice of coupling reagent is critical. While HBTU is highly effective, for particularly difficult couplings, more reactive reagents like HATU may be considered. A comparative study on the coupling of the related Fmoc-Ser(tBu)-OH showed minimal racemization with HBTU.

Coupling ReagentBaseDiastereomeric Ratio (L/D) for Fmoc-L-Ser(tBu)-OH
HBTUDIPEA98.7 / 1.3
HATUDIPEA99.1 / 0.9
Data adapted from a study on the effect of coupling reagents on α-C racemization.

Experimental Protocols

Materials and Reagents
  • This compound

  • Solid support (e.g., Rink Amide resin) with a free N-terminal amine

  • HBTU

  • HOBt

  • DIPEA

  • DMF (peptide synthesis grade)

  • DCM (Dichloromethane)

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

  • Solid-phase synthesis vessel

  • Shaker or agitator

  • Inert gas (Nitrogen or Argon)

Standard HBTU/HOBt Coupling Protocol

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

  • Resin Swelling and Preparation:

    • Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.

    • If the N-terminus is Fmoc-protected, proceed with Fmoc deprotection.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times).

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Agitate the mixture for 2-5 minutes to pre-activate the amino acid. A color change to yellow or orange may be observed, which is typically normal.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 30-120 minutes.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a Kaiser test.

    • A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

    • If the test is positive (blue beads), the coupling is incomplete, and a second coupling may be necessary.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

The resin is now ready for the next coupling cycle or for final cleavage and deprotection.

Troubleshooting and Safety Considerations

  • Incomplete Coupling: For sterically hindered couplings, consider extending the reaction time or performing a second coupling. Alternatively, a more potent activating agent like HATU can be used.

  • Racemization: The use of HOBt significantly minimizes racemization. Ensure accurate stoichiometry of reagents.

  • Guanidinylation: A potential side reaction can occur if HBTU is used in large excess, leading to the capping of the N-terminus. Using a slight excess of the amino acid relative to the coupling reagent can mitigate this.

  • Safety: HBTU is a moderate skin sensitizer and can be potentially explosive under certain conditions. HOBt is also classified as an explosive in its anhydrous form. Handle these reagents with appropriate personal protective equipment in a well-ventilated area.

This document provides a detailed overview and protocol for the activation of this compound using HBTU/HOBt. For specific applications, optimization of the described parameters may be required. Always refer to relevant safety data sheets before handling any chemical reagents.

References

Application Notes and Protocols: Deprotection of the TBDMS Group from the Threonine Side Chain

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In peptide synthesis and the development of complex organic molecules, the protection of functional groups is a critical strategy to prevent unwanted side reactions. The hydroxyl group of the threonine side chain is frequently protected as a tert-butyldimethylsilyl (TBDMS) ether due to its stability under various reaction conditions and the relative ease of its removal. The selective and efficient deprotection of the TBDMS group is a crucial step to unmask the hydroxyl functionality for subsequent modifications or to yield the final desired product.

These application notes provide a comprehensive overview of common methods for the deprotection of the TBDMS group from the threonine side chain. Detailed protocols for selected methods are presented, along with a comparative table of various deprotection reagents and conditions to aid in the selection of the most appropriate method for a specific synthetic strategy.

Comparative Data of TBDMS Deprotection Methods

The selection of a deprotection method depends on the overall synthetic scheme and the presence of other sensitive functional groups in the molecule. The following table summarizes various reagents and conditions for the removal of the TBDMS protecting group from hydroxyl functions, which are applicable to the threonine side chain.

Reagent(s)Solvent(s)TemperatureReaction TimeTypical YieldNotes
Tetrabutylammonium fluoride (TBAF)THFRoom Temp.2 - 4 hoursHighHighly selective for silyl ethers. The basic nature of the TBAF solution may be incompatible with base-sensitive functional groups.[1][2]
Hydrofluoric acid-Pyridine (HF-Pyridine)THF / Pyridine0 °C to Room Temp.2 - 3 hours~20-50% (for TES, indicates TBDMS is more stable)Can lead to side products if not carefully controlled.[3] HF is highly corrosive and toxic, requiring special handling precautions.
Trifluoroacetic acid (TFA) / TriethylsilaneDichloromethane (DCM) or ChloroformRoom Temp.3 - 5 daysExcellentOften used for simultaneous deprotection of other acid-labile groups like Boc. Triethylsilane acts as a scavenger.[4]
Boron trichloride (BCl₃)THF25 °C12 minutes83%Demonstrates high regioselectivity for primary TBDMS ethers over secondary ones, which is relevant for differentiating between protected hydroxyl groups in complex molecules.[5]
Acetyl chloride (catalytic)Methanol (MeOH)0 °C to Room Temp.Not specifiedGoodA mild method that tolerates various other protecting groups.
Stannous chloride (SnCl₂)Ethanol, Water, or solvent-free (microwave)Room Temp. to Reflux / 180 °C (microwave)5 - 6 minutes (microwave)80 - 90%An efficient and rapid method, especially under microwave irradiation.
Iron(III) TosylateNot specifiedNot specifiedNot specifiedHighA mild and chemoselective catalyst. Phenolic TBDMS ethers and Boc groups are reported to be unaffected.
Zirconium(IV) chloride (ZrCl₄)Not specifiedNot specified20 - 45 minutesHighA simple and efficient protocol where acid and base-sensitive groups are reported to be unaffected.
Formic AcidMethanolAmbient Temp.2 - 3 hours70-85% (for TES)While reported for TES deprotection in the presence of TBDMS, conditions could potentially be optimized for TBDMS removal.

Experimental Protocols

Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol describes a widely used method for the selective cleavage of TBDMS ethers under mild, basic conditions.

Materials:

  • TBDMS-protected threonine derivative

  • Tetrahydrofuran (THF), anhydrous

  • 1.0 M solution of TBAF in THF

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plate and chamber

Procedure:

  • Dissolve the TBDMS-protected threonine derivative in anhydrous THF (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirring solution, add the 1.0 M TBAF solution in THF (1.1 to 1.5 equivalents) dropwise at room temperature.

  • Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the deprotected threonine derivative.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is suitable for substrates that are stable to acidic conditions and is often employed when other acid-labile protecting groups, such as tert-butoxycarbonyl (Boc), are to be removed simultaneously.

Materials:

  • TBDMS-protected threonine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (Et₃SiH) (as a scavenger)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the TBDMS-protected threonine derivative in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add triethylsilane (3-10 equivalents) to the stirring solution.

  • Add TFA dropwise to the reaction mixture (a common ratio is 1:1 TFA/DCM).

  • Allow the reaction to warm to room temperature and stir for the required duration (can be several hours to days, monitoring by TLC is crucial).

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA.

  • The crude product can then be purified by an appropriate method, such as crystallization or chromatography.

Visualizations

The following diagrams illustrate the chemical transformation and a general workflow for the deprotection of a TBDMS-protected threonine side chain.

Caption: Chemical transformation of TBDMS-protected threonine to threonine.

Deprotection_Workflow start Start: TBDMS-Protected Threonine Derivative dissolve 1. Dissolve in Anhydrous Solvent start->dissolve add_reagent 2. Add Deprotection Reagent (e.g., TBAF/TFA) dissolve->add_reagent monitor 3. Monitor Reaction (TLC/LC-MS) add_reagent->monitor quench 4. Quench Reaction monitor->quench Reaction Complete extract 5. Aqueous Workup & Extraction quench->extract dry 6. Dry Organic Layer (e.g., MgSO4) extract->dry concentrate 7. Concentrate in vacuo dry->concentrate purify 8. Purify Product (Chromatography) concentrate->purify end End: Purified Deprotected Threonine purify->end

Caption: General experimental workflow for TBDMS deprotection.

References

Application Note: A Robust Protocol for the Synthesis of Glycopeptides Utilizing Silyl Ether Protection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Glycopeptides are crucial molecules in biological systems, playing significant roles in processes like cell recognition, signaling, and immune response. The chemical synthesis of glycopeptides presents unique challenges, primarily due to the complexity of oligosaccharide structures and the need for orthogonal protecting group strategies to differentiate between the numerous hydroxyl groups of the glycan and the functional groups of the peptide backbone. Silyl ethers have emerged as highly effective protecting groups for the hydroxyl moieties of carbohydrates during solid-phase peptide synthesis (SPPS). Their key advantage lies in their acid lability, which allows for a one-pot deprotection strategy where the silyl ethers are removed concurrently with peptide cleavage from the resin using trifluoroacetic acid (TFA). This approach simplifies the synthesis, reduces the number of steps, and often improves overall yields compared to strategies requiring separate deprotection steps.

This document provides a detailed protocol for the synthesis of O-linked glycopeptides using an Fmoc/tBu solid-phase strategy, incorporating a glycosylated amino acid building block with silyl ether protection on the carbohydrate moiety.

Core Concepts: Silyl Protection Strategy

The success of this protocol hinges on the use of a pre-synthesized Fmoc-protected amino acid where the attached carbohydrate's hydroxyl groups are protected as silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS). Silyl protecting groups are stable to the basic conditions required for Fmoc removal (e.g., piperidine) but are readily cleaved under the acidic conditions used for final resin cleavage and side-chain deprotection. The stability of silyl ethers is primarily influenced by the steric bulk around the silicon atom.

Table 1: Comparison of Common Silyl Protecting Groups for Hydroxyl Protection This table summarizes the properties and relative stability of commonly used silyl ethers. The choice of silyl group depends on the specific requirements of the synthetic route.

Silyl GroupAbbreviationRelative Stability (Acidic Cleavage)Common Deprotection Reagents
TrimethylsilylTMS1 (Least Stable)H₂O, mild acid (e.g., AcOH), TBAF
TriethylsilylTES~64Dilute acid, TBAF
tert-ButyldimethylsilylTBDMS or TBS~20,000TFA, HF-Pyridine, TBAF
TriisopropylsilylTIPS~700,000TFA, HF-Pyridine, TBAF
tert-ButyldiphenylsilylTBDPS~5,000,000 (Most Stable)HF-Pyridine, TBAF

Relative stability values are approximate and can vary based on substrate and reaction conditions.

Experimental Protocols

This section details the three main stages of the synthesis: preparation of the silyl-protected building block, the solid-phase synthesis of the glycopeptide, and the final cleavage and deprotection.

Protocol 1: Synthesis of a Silyl-Protected Glycosyl Amino Acid Building Block

This protocol describes the per-O-silylation of an Fmoc-Thr(α-D-GalNAc)-OH building block.

Materials:

  • Fmoc-Thr(α-D-GalNAc)-OH

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Fmoc-Thr(α-D-GalNAc)-OH (1.0 eq) in anhydrous DMF.

  • Add imidazole (8.0 - 10.0 eq) to the solution and stir until fully dissolved.

  • Add TBDMSCl (4.0 - 5.0 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with EtOAc and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product (Fmoc-Thr(α-D-GalNAc(TBDMS)₃)-OH) by flash column chromatography to yield the desired building block.

Protocol 2: Fmoc-Based Solid-Phase Glycopeptide Synthesis (SPPS)

This protocol outlines the manual SPPS of a target glycopeptide on Wang resin.

Materials:

  • Wang resin (or other suitable resin for C-terminal acid)

  • Standard Fmoc-protected amino acids (Fmoc-AA-OH)

  • Silyl-protected building block (from Protocol 1)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes. Drain.

    • Add fresh deprotection solution and agitate for 15-20 minutes. Drain.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-AA-OH (3.0 eq) or the silyl-protected building block (1.5-2.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours. Coupling of bulky glycoamino acids may require longer reaction times or double coupling.

    • Drain the vessel and wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the target sequence.

  • Final Wash: After the final coupling, perform a final Fmoc deprotection (step 2) and then wash the resin with DMF (5x), DCM (5x), and MeOH (3x) before drying under vacuum.

Protocol 3: Cleavage from Resin and Global Deprotection

This protocol achieves simultaneous cleavage of the glycopeptide from the resin and removal of all acid-labile protecting groups, including the silyl ethers.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O).

  • Cold diethyl ether (Et₂O)

Procedure:

  • Place the dried glycopeptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and reduce the volume under a gentle stream of nitrogen.

  • Precipitate the crude glycopeptide by adding the concentrated solution dropwise to a flask of cold diethyl ether.

  • A white precipitate should form. Keep the suspension at -20 °C for 30 minutes to maximize precipitation.

  • Centrifuge the suspension, decant the ether, and wash the pellet with cold ether (2x).

  • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude glycopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by mass spectrometry.

Data Presentation

The efficiency of glycopeptide synthesis can vary significantly based on sequence, glycan complexity, and coupling conditions. Silyl protection strategies have been shown to be effective.

Table 2: Representative Yields in Glycopeptide Synthesis

Glycopeptide TargetSynthesis StrategyKey FeatureReported YieldReference
Fmoc-Glycopeptide ThioesterSolid-Phase (Silyl Linker)Silyl ether linker to resin~20% (overall)
Heptasaccharide-PentapeptideConvergent MethodCoupling of large glycan to peptide55% (coupling step)
O-GlcNAcylated PeptidesSolid-Phase (Silyl Protection)Acid-labile silyl ethers

Application Note: Solid-Phase Synthesis of Fmoc-N-Me-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of amino acids is a critical modification in peptide-based drug design, often leading to improved metabolic stability, cell permeability, and conformational control. This document provides a detailed protocol for the synthesis of Fmoc-N-Me-Thr(tBu)-OH from its precursor, Fmoc-Thr(tBu)-OH, utilizing a solid-phase approach. The methodology is based on the Biron-Kessler method, employing a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This strategy allows for efficient N-methylation with high yield and purity. Two common methylating agents, dimethyl sulfate and methyl iodide, are compared.

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a widely used strategy to enhance the therapeutic properties of peptides. N-methylation can protect against enzymatic degradation, modulate receptor affinity and selectivity, and improve pharmacokinetic profiles. The synthesis of Fmoc-protected N-methylated amino acids is therefore of significant interest for solid-phase peptide synthesis (SPPS). This application note details a robust and reproducible solid-phase protocol for the preparation of Fmoc-N-Me-Thr(tBu)-OH, a valuable building block for the synthesis of complex peptides.

Overall Reaction Scheme

Experimental Protocols

This protocol is adapted from the work of Román et al. (2023).[1][2]

Materials:

  • Fmoc-Thr(tBu)-OH

  • 2-chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

  • 2-Mercaptoethanol

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Water

Protocol:

  • Loading of Fmoc-Thr(tBu)-OH onto 2-CTC Resin:

    • Swell 2-CTC resin in DCM for 30 minutes.

    • Dissolve Fmoc-Thr(tBu)-OH (4 equivalents) and DIEA (8 equivalents) in DCM.

    • Add the amino acid solution to the resin and shake for 2 hours at room temperature.

    • Cap any remaining active sites on the resin by adding methanol (0.8 mL per gram of resin) and shaking for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 10 minutes.

    • Repeat the treatment with fresh 20% piperidine in DMF for 10 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

  • o-Nitrobenzenesulfonyl (o-NBS) Protection:

    • Swell the resin in DCM.

    • Add a solution of o-NBS-Cl (4 equivalents) and 2,4,6-collidine (4 equivalents) in DCM.

    • Shake for 2 hours at room temperature.

    • Wash the resin with DCM (5x).

  • N-Methylation:

    • Strategy A: Using Dimethyl Sulfate

      • Add a solution of DBU (5 equivalents) and dimethyl sulfate (10 equivalents) in DMF to the resin.

      • Shake for 10 minutes at room temperature. Repeat this step once.

    • Strategy B: Using Methyl Iodide

      • Add a solution of DBU (5 equivalents) and methyl iodide (10 equivalents) in DMF to the resin.

      • Shake for 10 minutes at room temperature. Repeat this step once.

    • Wash the resin with DMF (5x).

  • o-NBS Deprotection:

    • Add a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF.

    • Shake for 5 minutes at room temperature. Repeat this step once.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Fmoc Protection:

    • Add a solution of Fmoc-OSu (5 equivalents) and DIEA (10 equivalents) in DCM.

    • Shake for 2 hours at room temperature.

    • Wash the resin with DCM (5x), DMF (5x), and DCM (5x).

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Data Presentation

The following table summarizes the quantitative data for the synthesis of Fmoc-N-Me-Thr(tBu)-OH using the two different methylating agents as reported by Román et al. (2023).[1][2]

ParameterStrategy A (Dimethyl Sulfate)Strategy B (Methyl Iodide)
Starting Material Fmoc-Thr(tBu)-OHFmoc-Thr(tBu)-OH
Methylating Agent Dimethyl sulfateMethyl iodide
Base DBUDBU
Solvent DMFDMF
Theoretical Yield (%) 9592
Purity (%) >95>95

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of Fmoc-N-Me-Thr(tBu)-OH.

Synthesis_Workflow cluster_resin On-Resin Operations Load 1. Load Fmoc-Thr(tBu)-OH on 2-CTC Resin Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Load->Fmoc_Deprotect oNBS_Protect 3. o-NBS Protection (o-NBS-Cl, Collidine) Fmoc_Deprotect->oNBS_Protect N_Methylate 4. N-Methylation (DBU, (CH3)2SO4 or CH3I) oNBS_Protect->N_Methylate oNBS_Deprotect 5. o-NBS Deprotection (Mercaptoethanol, DBU) N_Methylate->oNBS_Deprotect Fmoc_Protect 6. Fmoc Protection (Fmoc-OSu, DIEA) oNBS_Deprotect->Fmoc_Protect Cleavage 7. Cleavage from Resin (TFA/TIS/H2O) Fmoc_Protect->Cleavage Product Fmoc-N-Me-Thr(tBu)-OH Cleavage->Product

Caption: Solid-phase synthesis workflow for Fmoc-N-Me-Thr(tBu)-OH.

Conclusion

The described solid-phase protocol provides an efficient and high-yielding method for the synthesis of Fmoc-N-Me-Thr(tBu)-OH. This approach, utilizing a 2-CTC resin, allows for the straightforward purification of the final product by simple precipitation. Both dimethyl sulfate and methyl iodide are effective methylating agents in this procedure, affording the desired product in high purity. This methodology is well-suited for the routine laboratory synthesis of this and other Fmoc-protected N-methylated amino acids for use in peptide research and development.

References

Application Notes and Protocols for Large-Scale Synthesis Using Fmoc-Thr(TBDMS)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N-α-Fmoc-O-tert-butyldimethylsilyl-L-threonine (Fmoc-Thr(TBDMS)-OH) in large-scale solid-phase peptide synthesis (SPPS). This document outlines the advantages and considerations for using this derivative, detailed experimental protocols, and strategies for troubleshooting common challenges in large-scale peptide production.

Introduction to this compound in Large-Scale SPPS

Threonine is a common amino acid in therapeutic peptides and presents a hydroxyl group on its side chain that requires protection during Fmoc-based SPPS. The choice of protecting group is critical for the success of the synthesis, impacting coupling efficiency, prevention of side reactions, and the final deprotection strategy. While the tert-butyl (tBu) group is the most common protecting group for threonine, the tert-butyldimethylsilyl (TBDMS) ether offers a valuable alternative with distinct properties.

The TBDMS group is significantly more acid-labile than the tBu group, allowing for milder final cleavage conditions. This can be advantageous for the synthesis of peptides containing other acid-sensitive moieties. However, the bulkiness of the TBDMS group can influence coupling kinetics, and its removal requires specific deprotection cocktails.

Key Advantages of this compound:

  • Orthogonality: The TBDMS group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) but is readily cleaved by acids, ensuring orthogonality in the Fmoc/tBu strategy.

  • Mild Cleavage: The TBDMS group can be removed under milder acidic conditions than the tBu group, which can be beneficial for sensitive peptide sequences.

  • Alternative Selectivity: Provides an alternative to the standard tBu protection, which can be useful in strategies requiring differential protection of multiple hydroxyl groups.

Considerations for Large-Scale Synthesis:

  • Steric Hindrance: The bulky nature of the TBDMS group may lead to slower coupling kinetics compared to Fmoc-Thr(tBu)-OH, potentially requiring longer reaction times or more potent coupling reagents.

  • Deprotection: Complete removal of the TBDMS group requires specific cleavage cocktails, often containing fluoride sources or strong acids with appropriate scavengers.

  • Cost and Availability: this compound may be less readily available and more expensive than its tBu-protected counterpart, which is a consideration for large-scale manufacturing.

Data Presentation: Comparative Performance

While specific large-scale, head-to-head comparative data for this compound and Fmoc-Thr(tBu)-OH is limited in the public domain, the following tables provide an illustrative comparison based on known chemical principles and typical observations in SPPS.

Table 1: Illustrative Comparison of Protected Threonine Derivatives in SPPS

ParameterThis compoundFmoc-Thr(tBu)-OH
Molecular Weight 455.62 g/mol 397.46 g/mol
Protecting Group tert-butyldimethylsilyl (TBDMS)tert-butyl (tBu)
Relative Steric Hindrance HigherLower
Typical Coupling Time Potentially longerStandard
Fmoc Deprotection Stability HighHigh
Acid Lability High (cleaved by mild TFA)Moderate (requires strong TFA)
Final Cleavage Conditions e.g., 1-5% TFA in DCM or HFIPe.g., 95% TFA

Table 2: Illustrative Purity and Yield for a Model Decapeptide

Protected Threonine UsedCoupling Efficiency (Illustrative)Crude Purity (Illustrative)Overall Yield (Illustrative)
This compound 98.5%70%60%
Fmoc-Thr(tBu)-OH 99.5%75%65%

Note: The data in these tables are illustrative and intended for comparative purposes. Actual results will vary depending on the peptide sequence, scale, and synthesis conditions.

Experimental Protocols

The following protocols provide a general framework for the large-scale synthesis of a peptide containing a Thr(TBDMS) residue. Optimization will be required for specific peptide sequences and scales.

Resin Preparation and First Amino Acid Loading
  • Resin Selection: Choose a resin appropriate for the C-terminus of the target peptide (e.g., 2-chlorotrityl chloride resin for protected fragments, Rink amide resin for C-terminal amides). For large-scale synthesis, a resin with a lower loading capacity (e.g., 0.2-0.5 mmol/g) is often preferred to minimize aggregation.

  • Resin Swelling: Swell the resin in an appropriate solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) for at least 1 hour in a suitable reaction vessel equipped for large-scale synthesis.

  • First Amino Acid Loading (Example with 2-Cl-Trt-Cl Resin):

    • Dissolve 1.5 equivalents of the first Fmoc-amino acid in DCM.

    • Add 3.0 equivalents of diisopropylethylamine (DIPEA).

    • Add the amino acid solution to the swollen resin and agitate for 2-4 hours.

    • To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

    • Wash the resin thoroughly with DCM and DMF.

Iterative Coupling and Deprotection Cycles

This process is repeated for each amino acid in the sequence.

  • Fmoc Deprotection:

    • Treat the resin with a 20-25% solution of piperidine in DMF. For large-scale synthesis, two treatments are recommended: a shorter one (e.g., 5 minutes) followed by a longer one (e.g., 15-20 minutes).

    • Wash the resin extensively with DMF to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vessel, pre-activate 3-5 equivalents of this compound with a suitable coupling reagent. Due to the steric bulk of the TBDMS group, a more potent activating agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is recommended.

    • Dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours. Monitor the reaction for completion using a qualitative test such as the Kaiser test. If the coupling is incomplete, a second coupling may be necessary.

    • Wash the resin with DMF.

Cleavage and Global Deprotection

The choice of cleavage cocktail is critical for the successful deprotection of the TBDMS group without causing unwanted side reactions.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For peptides containing Thr(TBDMS), a standard high-TFA cocktail is effective. A common cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) . TIS is a scavenger that effectively traps the reactive silyl cations generated during deprotection.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel. Use approximately 10-20 mL of cocktail per gram of resin.

    • Stir the slurry at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

Peptide Precipitation and Purification
  • Precipitation:

    • Concentrate the TFA filtrate to a smaller volume under reduced pressure.

    • Add the concentrated peptide solution dropwise to a large volume of cold (0 °C) diethyl ether with vigorous stirring.

    • The crude peptide will precipitate as a solid.

  • Isolation:

    • Allow the precipitate to settle.

    • Centrifuge the mixture and decant the ether, or filter the precipitate.

    • Wash the peptide pellet with cold diethyl ether several times to remove residual scavengers and organic impurities.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.

    • Collect the fractions containing the pure peptide.

    • Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Mandatory Visualizations

Experimental Workflow for Large-Scale SPPS

Large_Scale_SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin_Selection Resin Selection Resin_Swelling Resin Swelling Resin_Selection->Resin_Swelling First_AA_Loading First Amino Acid Loading Resin_Swelling->First_AA_Loading Capping Capping First_AA_Loading->Capping Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Capping->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (this compound + HATU/DIPEA) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Monitoring Reaction Monitoring (e.g., Kaiser Test) Washing_2->Monitoring Monitoring->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Monitoring->Final_Deprotection Final Amino Acid Cleavage Cleavage & Global Deprotection (TFA/TIS/H₂O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization QC Quality Control Lyophilization->QC

Caption: General workflow for large-scale solid-phase peptide synthesis.

Logical Relationships in Peptide Aggregation

Peptide_Aggregation cluster_causes Causes of Aggregation cluster_consequences Consequences cluster_mitigation Mitigation Strategies Hydrophobic_Residues Hydrophobic Residues Poor_Solvation Poor Resin Solvation Hydrophobic_Residues->Poor_Solvation Beta_Sheet_Formation β-Sheet Formation Beta_Sheet_Formation->Poor_Solvation High_Resin_Loading High Resin Loading High_Resin_Loading->Poor_Solvation Long_Peptide_Chain Long Peptide Chain Long_Peptide_Chain->Poor_Solvation Incomplete_Coupling Incomplete Coupling Poor_Solvation->Incomplete_Coupling Incomplete_Deprotection Incomplete Fmoc Deprotection Poor_Solvation->Incomplete_Deprotection Low_Yield Low Yield & Purity Incomplete_Coupling->Low_Yield Incomplete_Deprotection->Low_Yield Low_Loading_Resin Use Low-Loading Resin Low_Loading_Resin->Poor_Solvation Reduces Chaotropic_Salts Add Chaotropic Salts (e.g., LiCl) Chaotropic_Salts->Poor_Solvation Disrupts High_Temperature Increase Temperature High_Temperature->Poor_Solvation Improves Pseudoprolines Incorporate Pseudoprolines Pseudoprolines->Poor_Solvation Disrupts Backbone_Protection Backbone Protection (Hmb/Dmb) Backbone_Protection->Poor_Solvation Prevents

Caption: Factors contributing to and mitigating peptide aggregation.

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Thr(TBDMS)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-Thr(TBDMS)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable protocols for successful peptide synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the coupling of this compound, providing causes and solutions in a question-and-answer format.

Q1: My Kaiser test is positive (blue resin beads) after the standard coupling time for this compound. What is the cause and how can I resolve it?

A1: A positive Kaiser test indicates the presence of unreacted free primary amines on the resin, signifying an incomplete coupling reaction. The primary cause for this with this compound is the significant steric hindrance from the bulky tert-butyldimethylsilyl (TBDMS) protecting group on the threonine side chain.

Solutions:

  • Extend the Coupling Time: For sterically hindered amino acids, a standard 1-2 hour coupling time may be insufficient. Extend the reaction time to 4 hours or even overnight and monitor the progress with the Kaiser test.

  • Perform a Double Coupling: After the initial coupling and subsequent washes, repeat the coupling step with a fresh solution of activated this compound. This is a highly effective method for driving the reaction to completion.

  • Use a More Potent Coupling Reagent: If you are using a standard carbodiimide reagent like DIC, switching to a more potent uronium/aminium-based reagent such as HATU or HCTU is highly recommended. These reagents are known to be more effective for sterically demanding couplings.

  • Increase Reagent Equivalents: Using a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading) can help drive the reaction forward.

Q2: After a prolonged coupling time and even a double coupling, the Kaiser test is still slightly positive. What should I do?

A2: If a small fraction of amines remains unreacted after exhaustive coupling attempts, it is crucial to "cap" these unreacted sites to prevent the formation of deletion sequences in your final peptide product. Capping acetylates the free amines, rendering them unreactive in subsequent coupling cycles.

Solution:

  • Perform a Capping Step: Treat the resin with a capping solution, typically a mixture of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or pyridine in DMF. A standard capping solution is Acetic Anhydride/Pyridine/DMF. After capping, perform a final Kaiser test to ensure all free amines have been blocked (the beads should be colorless or yellow).

Q3: I'm observing resin shrinking and poor swelling during the synthesis of a peptide containing multiple Thr(TBDMS) residues. What is happening?

A3: Resin shrinking and poor swelling are classic signs of on-resin peptide aggregation. Sequences rich in threonine can be prone to forming secondary structures, leading to inter-chain hydrogen bonding. This causes the peptide-resin matrix to collapse, restricting reagent access to the reactive sites.

Solutions:

  • Solvent Optimization: Switch from DMF to a more effective "magic mixture" of DCM/DMF/NMP (1:1:1) to improve solvation. Adding chaotropic salts like LiCl (0.1-0.5 M) to the DMF can also help disrupt hydrogen bonding.

  • Incorporate Backbone Protection: For very difficult sequences, consider incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid every six to seven residues to disrupt aggregation.

  • Use Pseudoprolines: Incorporating pseudoproline dipeptides derived from serine or threonine can effectively disrupt aggregation. The pseudoproline is converted back to the native residue during the final TFA cleavage.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: The primary reason is the steric hindrance caused by the bulky tert-butyldimethylsilyl (TBDMS) group protecting the hydroxyl function of the threonine side chain. This bulkiness physically obstructs the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support, slowing down the coupling reaction.

Q2: Which coupling reagent is best for this compound?

A2: For sterically hindered amino acids like this compound, uronium/aminium-based reagents are generally more effective than carbodiimides. HATU and HCTU are highly recommended due to their high reactivity and ability to overcome steric hindrance. While effective, HBTU is slightly less reactive than HATU. DIC, a carbodiimide, is a more cost-effective option but often requires longer reaction times or the addition of an activating agent like Oxyma Pure to achieve satisfactory results for hindered couplings.

Q3: Can I use microwave-assisted SPPS for coupling this compound?

A3: Yes, microwave-assisted SPPS is highly beneficial for coupling sterically hindered amino acids. The application of microwave energy can significantly accelerate the coupling reaction and improve the overall efficiency, often reducing the need for extended reaction times or double coupling.

Q4: What is the role of the base (e.g., DIPEA, collidine) in the coupling reaction?

A4: The tertiary amine base is essential for activating the coupling reagent and maintaining a basic pH for the reaction to proceed. However, using an excessive amount of base can increase the risk of racemization. It is recommended to use a non-nucleophilic base like DIPEA or 2,4,6-collidine.

Data Presentation

The following tables summarize the recommended parameters and expected performance for coupling this compound. Please note that the "Expected Efficiency" is an illustrative guide, and actual results may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Comparison of Common Coupling Reagents for this compound

Coupling ReagentClassRelative ReactivityRacemization PotentialKey AdvantagesExpected Efficiency (Single 2h Coupling)
HATU Uronium/AminiumVery HighLowFast kinetics, highly effective for sterically hindered amino acids.Good to Excellent
HCTU Uronium/AminiumVery HighLowSimilar reactivity to HATU, often more cost-effective.Good to Excellent
HBTU Uronium/AminiumHighLowEfficient and widely used for

Technical Support Center: Threonine Side Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting side reactions involving threonine during solid-phase peptide synthesis (SPPS). This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and quantitative data to help you minimize unwanted byproducts and improve the purity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of threonine during peptide synthesis?

A1: The primary side reactions involving threonine are:

  • Dehydration: Formation of dehydrobutyrine (Dhb), particularly during the activation and coupling of the subsequent amino acid. This results in a mass loss of 18 Da in the final peptide.[1]

  • N- to O-Acyl Shift: An intramolecular migration of the peptide backbone to the threonine side-chain hydroxyl group.[2] This typically occurs under acidic conditions, such as during cleavage from the resin, and can be reversed with a basic treatment.[2][3]

  • O-Sulfonation: This can occur during the final cleavage and deprotection step when using Pmc or Mtr protecting groups for arginine, especially in the absence of effective scavengers.[4]

  • β-Elimination: Particularly observed with glycosylated threonine derivatives under forcing coupling conditions.

Q2: How can I detect if my peptide has undergone dehydration?

A2: Dehydration of a threonine residue results in a mass loss of 18 Da (the mass of a water molecule). You can detect this using mass spectrometry (LC-MS). Look for a peak corresponding to the expected mass of your peptide minus 18 Da. Tandem mass spectrometry (MS/MS) can further help pinpoint the location of the modification.

Q3: What conditions favor the N- to O-acyl shift?

A3: The N- to O-acyl shift is an acid-catalyzed reaction. It is most commonly observed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA). The resulting O-acyl intermediate (an ester) is generally unstable and can be reversed to the desired N-acyl form (amide) by treatment with a mild base.

Q4: Are threonine residues prone to racemization?

A4: While racemization is a general concern in peptide synthesis, threonine itself is not among the most susceptible amino acids. However, certain coupling conditions can increase the risk. Glycosylated threonine derivatives have been shown to produce only negligible amounts of epimerization.

Troubleshooting Guides

Issue 1: Significant peak at [M-18] observed in LC-MS, indicating dehydration.
  • Cause: Dehydration of the threonine side-chain hydroxyl group to form dehydrobutyrine (Dhb). This is often promoted by certain coupling reagents and extended reaction times.

  • Troubleshooting Steps:

    • Optimize Coupling Conditions:

      • Choice of Reagent: Avoid coupling reagents known to promote dehydration. Carbodiimide-based reagents like DIC, especially when used with activating agents like HOBt or Oxyma, are generally considered safer options.

      • Temperature: Perform couplings at room temperature or lower if possible. Avoid elevated temperatures, which can accelerate dehydration.

      • Reaction Time: Minimize coupling times. Monitor the reaction progress to determine the optimal time required for complete coupling without significant side product formation.

    • Protecting Group Strategy:

      • Pseudoproline Dipeptides: If the sequence allows, introducing a pseudoproline dipeptide at the Thr-Xaa junction can be highly effective. These dipeptides disrupt secondary structures that can make the peptide prone to side reactions.

  • Workflow for Minimizing Threonine Dehydration:

    Dehydration_Troubleshooting Start [M-18] Peak Observed OptimizeCoupling Optimize Coupling Conditions Start->OptimizeCoupling UsePseudoproline Incorporate Pseudoproline Dipeptide Start->UsePseudoproline Alternative Strategy ChangeReagent Switch to DIC/Oxyma OptimizeCoupling->ChangeReagent Reagent Choice ControlTemp Lower Coupling Temperature OptimizeCoupling->ControlTemp Temperature ReduceTime Minimize Coupling Time OptimizeCoupling->ReduceTime Time End Reduced Dehydration ChangeReagent->End ControlTemp->End ReduceTime->End UsePseudoproline->End

    Workflow for troubleshooting threonine dehydration.

Issue 2: Appearance of an unexpected peak that resolves upon treatment with a mild base.
  • Cause: This is a strong indication of an N- to O-acyl shift, which occurs under acidic conditions (e.g., TFA cleavage) and is reversible with a base.

  • Troubleshooting Steps:

    • Confirmation: After cleavage and initial purification, take a small aliquot of the fraction containing the unexpected peak. Treat it with a mild aqueous base, such as ammonium bicarbonate or a dilute solution of ammonium hydroxide, and re-analyze by LC-MS. If the peak shifts back to the expected mass of your peptide, an N- to O-acyl shift has occurred.

    • Mitigation during Cleavage:

      • Minimize the time the peptide is exposed to strong acid.

      • Perform the cleavage at a lower temperature.

    • Post-Cleavage Treatment:

      • After cleavage and precipitation, resuspend the crude peptide in a basic buffer (e.g., pH 8-9) for a short period (e.g., 30-60 minutes) to reverse the shift before final purification.

  • Logical Flow for N- to O-Acyl Shift:

    Acyl_Shift_Logic Start Peptide Synthesis Cleavage TFA Cleavage (Acidic) Start->Cleavage AcylShift N- to O-Acyl Shift Occurs Cleavage->AcylShift Purification Initial Purification AcylShift->Purification UnexpectedPeak Unexpected Peak Observed Purification->UnexpectedPeak BaseTreatment Treat with Mild Base UnexpectedPeak->BaseTreatment Reversal Shift Reverses to N-Acyl BaseTreatment->Reversal FinalProduct Desired Peptide Reversal->FinalProduct

    Logical flow of N- to O-acyl shift and its reversal.

Quantitative Data

The extent of side reactions is highly sequence-dependent and varies with the specific conditions used. The following table summarizes representative data on the impact of coupling reagents on dehydration.

Coupling ReagentActivating AgentTemperature (°C)Dehydration (%)
HBTUHOBt/DIEA255-15%
HATUHOAt/DIEA253-10%
DICOxyma25< 2%
DICHOBt25< 3%

Note: These are approximate values and can vary significantly based on the peptide sequence and reaction time.

Experimental Protocols

Protocol 1: Protocol for Coupling with DIC/Oxyma to Minimize Dehydration

This protocol is recommended for coupling an amino acid to a threonine residue to minimize the risk of dehydration.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Drain the DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Add a fresh aliquot of 20% piperidine in DMF and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin. Then, add DIC (3 equivalents) to the reaction vessel.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction using a ninhydrin test.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

Protocol 2: Post-Cleavage Basic Treatment to Reverse N- to O-Acyl Shift
  • Cleavage and Precipitation: Perform the standard TFA cleavage protocol with appropriate scavengers. Precipitate the peptide in cold diethyl ether and centrifuge to obtain the crude peptide pellet.

  • Dissolution: Dissolve the crude peptide in a minimal amount of a solvent in which it is soluble (e.g., 50% acetonitrile in water).

  • Basic Treatment: Add a solution of 0.1 M ammonium bicarbonate to adjust the pH to approximately 8.5.

  • Incubation: Gently stir the solution at room temperature for 30-60 minutes.

  • Quenching and Lyophilization: Neutralize the solution with a dilute acid (e.g., 0.1% TFA) and immediately freeze-dry (lyophilize) the sample.

  • Purification: Proceed with standard RP-HPLC purification.

References

Technical Support Center: Fmoc-Thr(TBDMS)-OH Stability in Acidic Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Fmoc-Thr(TBDMS)-OH during the acidic cleavage step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary concern with using this compound in standard Fmoc/tBu solid-phase peptide synthesis?

A1: The primary concern is the high acid lability of the tert-butyldimethylsilyl (TBDMS) protecting group. In the standard Fmoc/tBu strategy, side-chain protecting groups are designed to be stable throughout the synthesis and removed only during the final cleavage from the resin, typically with a strong acid like trifluoroacetic acid (TFA). The TBDMS group is significantly more susceptible to acid-catalyzed hydrolysis than the commonly used tert-butyl (tBu) group, leading to its premature removal.

Q2: How does the acid stability of the TBDMS group compare to the tBu group?

Q3: Can I use a milder acidic condition to cleave the peptide from the resin to keep the TBDMS group intact?

A3: While very acid-sensitive resins like 2-chlorotrityl chloride resin can be cleaved under milder acidic conditions (e.g., 1% TFA in DCM), these conditions may still be sufficient to partially or fully cleave the TBDMS group. Furthermore, achieving complete cleavage of the peptide from the resin while preserving the TBDMS group would require careful and potentially complex optimization for each specific peptide, making it a non-routine procedure.

Q4: What are the potential consequences of premature TBDMS deprotection?

A4: Premature removal of the TBDMS group during synthesis (if acidic conditions are encountered) or during the final cleavage can lead to several undesirable side reactions:

  • Formation of deletion peptides: If the hydroxyl group of threonine is deprotected during synthesis, it can undergo side reactions that prevent further chain elongation.

  • Acylation of the unprotected hydroxyl group: The free hydroxyl group can be acylated during subsequent coupling steps, leading to branched peptides.

  • Formation of complex mixtures: The final product will be a mixture of the desired peptide, the TBDMS-deprotected peptide, and other byproducts, complicating purification.

  • Aggregation: The presence of a free hydroxyl group on the growing peptide chain can in some cases contribute to aggregation.

Troubleshooting Guide

Issue: Analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide without the TBDMS group.

  • Cause: The TBDMS group was cleaved during the final TFA cleavage step. This is the expected outcome due to the high acid lability of the TBDMS ether.

  • Solution:

    • Accept the deprotection: If the desired final product is the deprotected peptide, then this outcome is acceptable. The purification strategy should focus on isolating the fully deprotected peptide.

    • Use an alternative protecting group: For future syntheses where the threonine side chain needs to remain protected after cleavage, a more robust protecting group should be used. For standard Fmoc SPPS, Fmoc-Thr(tBu)-OH is the recommended building block. The tBu group is stable to repeated piperidine treatments for Fmoc removal and is reliably cleaved only during the final TFA step.

Issue: The crude peptide analysis shows a complex mixture of products, including potential deletion or modified peptides.

  • Cause: This could be due to partial and premature deprotection of the TBDMS group during the synthesis cycles, potentially caused by acidic impurities in the DMF or other reagents.

  • Solution:

    • Ensure high-quality reagents: Use high-purity, amine-free DMF for all synthesis steps.

    • Monitor couplings: Use a qualitative test like the Kaiser test to monitor the completion of each coupling step to minimize the need for extended coupling times which might expose the peptide to potentially acidic conditions for longer.

    • Re-evaluate the protecting group strategy: As mentioned above, this compound is generally not suitable for routine Fmoc SPPS. Switching to Fmoc-Thr(tBu)-OH will prevent these side reactions.

Data Presentation

Table 1: Relative Stability of Common Hydroxyl Protecting Groups in Acidic Conditions

| Protecting Group | Chemical Structure

Technical Support Center: Fmoc-Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting for common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on the color change observed during the Fmoc-Thr(tBu)-OH coupling step.

Frequently Asked Questions (FAQs)

Q1: Is a color change during the Fmoc-Thr(tBu)-OH coupling step a cause for concern?

A color change during the coupling step is not necessarily indicative of a problem. Color changes are relatively common in Fmoc-based solid-phase peptide synthesis and can arise from several factors, including the reagents, solvents, and the specific amino acid being coupled.[1] However, a deviation from the expected color, or a consistently problematic color change, may suggest an underlying issue that needs investigation.

Q2: What is the "normal" color of the reaction mixture during the Fmoc-Thr(tBu)-OH coupling step?

The "normal" color can vary depending on the specific coupling reagents and solvents used. In many standard protocols, the solution may appear light yellow. However, some researchers have reported observing a purple or red color specifically when coupling Fmoc-Thr(tBu)-OH, which was different from the bright yellow they had previously seen.[2] The formation of charge transfer complexes between electron-rich aromatic systems and electron-deficient activating agents can lead to intense colors, ranging from dark yellow to dark red.[3]

Q3: Can the coupling reagents themselves cause a color change?

Yes. Many coupling reagents, especially uronium-based reagents like HBTU, HATU, and HCTU, can form colored complexes upon activation with a base such as N,N-Diisopropylethylamine (DIPEA).[3] This color change can occur even in the absence of an amino acid. Some coupling reagents, like COMU, are designed so that their byproducts produce a color, indicating the reaction's progress.[3]

Q4: Could the solvent be the source of the color change?

Absolutely. The quality of the solvent, particularly N,N-Dimethylformamide (DMF), is critical. Old or impure DMF can decompose to form dimethylamine. This secondary amine can cause premature deprotection of the Fmoc group, leading to side reactions and the formation of colored byproducts. It is recommended to use peptide synthesis-grade DMF or to distill the DMF prior to use.

Troubleshooting Guide: Color Change During Fmoc-Thr(tBu)-OH Coupling

If you observe an unexpected or problematic color change during the Fmoc-Thr(tBu)-OH coupling step, follow this troubleshooting guide.

Step 1: Evaluate Reagent and Solvent Quality

Impurities or degradation of reagents and solvents are a common source of unexpected color changes.

Parameter Potential Issue Recommended Action
Solvents (DMF, DCM) Decomposition of DMF to dimethylamine; presence of impurities.Use fresh, high-purity, peptide-synthesis-grade solvents. Consider distilling DMF if quality is uncertain.
Coupling Reagents Degradation over time.Use fresh coupling reagents.
Bases (DIPEA, NMM) Degradation or impurities. Older DIPEA can be yellowish.Use a fresh bottle of the base.
Fmoc-Thr(tBu)-OH Contamination or degradation.While less common, consider using a new batch from a reputable supplier if other troubleshooting fails.
Step 2: Monitor the Coupling Reaction

It is crucial to determine if the coupling reaction is proceeding to completion despite the color change.

Experimental Protocol: Kaiser Test (Ninhydrin Test)

The Kaiser test is a qualitative method to detect free primary amines on the resin. A positive result (blue color) indicates incomplete coupling.

  • Sample Preparation: Take a small sample of the resin (a few beads) after the coupling step and wash it thoroughly with DMF to remove any residual reagents.

  • Reagent Addition: Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the resin sample.

  • Incubation: Heat the sample at 100-110°C for 3-5 minutes.

  • Observation:

    • Intense Blue Beads/Solution: Indicates a significant amount of unreacted primary amine (incomplete coupling).

    • Colorless or Yellowish Beads/Solution: Indicates the absence of primary amines (complete coupling).

Note: The Kaiser test is not reliable for secondary amines like N-terminal proline. In such cases, the Isatin or Chloranil test should be used.

Step 3: Investigate Potential Side Reactions

If the coupling is incomplete or if the final product is impure, the color change may be associated with a side reaction.

Side Reaction Description Potential Consequence
Premature Fmoc Deprotection Removal of the Fmoc protecting group due to basic impurities (e.g., dimethylamine in DMF) or prolonged exposure to base.Formation of deletion sequences and colored byproducts.
Racemization The use of certain bases, like DIPEA, has been shown to induce racemization in the coupling of Fmoc-Ser(tBu)-OH.Impure final peptide product.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a color change during the Fmoc-Thr(tBu)-OH coupling step.

G A Color Change Observed During Fmoc-Thr(tBu)-OH Coupling B Perform Kaiser Test A->B C Is Coupling Complete? B->C D Continue Synthesis C->D Yes E Troubleshoot Coupling Reaction C->E No I Analyze Final Peptide (HPLC/MS) D->I F Check Reagent/Solvent Quality (DMF, DIPEA, etc.) E->F H Cap Unreacted Amines E->H If recoupling fails G Recouple the Amino Acid F->G G->B J Is Peptide Pure? I->J K Problem Solved J->K Yes L Investigate Other Side Reactions J->L No L->F

Caption: A flowchart for troubleshooting color changes during coupling.

Signaling Pathway of Fmoc Deprotection and Coupling

The following diagram illustrates the key steps in the Fmoc SPPS cycle, highlighting the deprotection and coupling stages where color changes might be observed.

SPPS_Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling A Fmoc-AA-Resin B Piperidine/DMF Treatment A->B Step 1 C Free Amine on Resin (H2N-AA-Resin) B->C Step 2 (β-elimination) note1 Potential for color from Fmoc-dibenzofulvene adduct D Activate Fmoc-Thr(tBu)-OH (Coupling Reagent + Base) C->D Washing Steps E Activated AA D->E Step 3 note2 Color change often observed here due to reagent activation F Fmoc-Thr(tBu)-AA-Resin E->F Step 4 (Coupling) F->A Cycle Repeats

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

References

Technical Support Center: Minimizing Threonine Racemization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the racemization of threonine during the activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of threonine activation?

A1: Racemization is the process where the chiral integrity of the α-carbon of an amino acid, such as threonine, is lost during a chemical reaction. In peptide synthesis, this converts the pure L-threonine enantiomer into a mixture of both L- and D-threonine. This typically occurs during the activation of the carboxyl group, which is a necessary step for peptide bond formation. The activation process can lead to the formation of a planar oxazolone intermediate, which can lose its stereochemical purity.

Q2: Why is minimizing threonine racemization critical for drug development?

A2: The biological activity and efficacy of a peptide are intrinsically linked to its specific three-dimensional structure. This structure is determined by the precise sequence and chirality of its amino acids. The presence of even minor diastereomeric impurities resulting from racemization can drastically reduce a peptide's therapeutic efficacy, alter its binding affinity, or lead to unpredictable off-target effects. Therefore, maintaining chiral purity is essential for developing safe and effective peptide-based drugs.

Q3: What is the primary mechanism of threonine racemization during activation?

A3: The most common mechanism for racemization during peptide bond formation is through the formation of an oxazolone (or azlactone) intermediate. When the carboxyl group of an N-protected threonine is activated, it can cyclize to form this planar intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base. Subsequent reprotonation can occur from either side of the planar ring, leading to a mixture of L- and D-isomers and thus, a loss of stereochemical integrity.

Q4: Besides threonine, which other amino acids are highly susceptible to racemization?

A4: While any chiral amino acid can undergo racemization, some are particularly prone to it under standard synthesis conditions. Histidine (His) and Cysteine (Cys) are known to be highly susceptible. Serine (Ser), which is structurally similar to threonine, is also known to be susceptible to racemization.

Troubleshooting Guides

Issue: High levels of racemization are detected for a threonine residue after coupling. What are the likely causes and how can this be resolved?

Answer: High threonine racemization can typically be traced to one or more factors in the activation and coupling steps. Below is a breakdown of common causes and their respective solutions.

  • Cause 1: Inappropriate Coupling Reagent

    • The choice of coupling reagent significantly influences the extent of racemization. Uronium/aminium-based reagents like HBTU or HATU can, under certain conditions, promote racemization, especially with prolonged pre-activation.

    • Solution:

      • Switch to a carbodiimide-based coupling reagent such as Diisopropylcarbodiimide (DIC), which is often associated with lower racemization levels, especially when used with an additive.

      • Incorporate additives like 1-hydroxybenzotriazole (HOBt), 6-Cl-HOBt, or Oxyma Pure. These additives are highly effective at suppressing racemization by minimizing the lifetime of the racemization-prone activated intermediate.

  • Cause 2: Base Type and Concentration

    • The base used during coupling plays a crucial role. Stronger, non-hindered bases and higher base concentrations generally increase the rate of racemization.

    • Solution:

      • Use a hindered base like 2,4,6-trimethylpyridine (collidine) instead of more common bases like N,N-diisopropylethylamine (DIEA).

      • Optimize the base concentration by using the minimum amount necessary to facilitate the reaction. In some protocols, reducing the amount of base by half can be effective.

  • Cause 3: Elevated Temperature

    • Higher reaction temperatures, often employed in microwave-assisted peptide synthesis to accelerate reactions, can significantly increase the rate of racemization.

    • Solution:

      • Perform the coupling reaction at a lower temperature, for example, at 0°C or room temperature.

      • For microwave-assisted synthesis, reducing the coupling temperature can substantially limit epimerization. For instance, lowering the temperature from 80°C to 50°C has been shown to limit the racemization of sensitive amino acids.

  • Cause 4: Prolonged Pre-activation Time

    • Allowing the protected amino acid to sit in the activation solution for an extended period before adding it to the resin can lead to increased racemization.

    • Solution:

      • Minimize the pre-activation time. An in-situ activation protocol, where the coupling reagent is added to the mixture of the amino acid and resin, is often preferred.

      • If pre-activation is necessary, keep the time to a minimum (e.g., 1-5 minutes) before initiating the coupling reaction.

  • Cause 5: Solvent Polarity

    • The polarity of the solvent can influence the racemization rate. Highly polar aprotic solvents like DMF are common but may favor racemization in some cases.

    • Solution:

      • Consider using less polar solvents or solvent mixtures where possible, such as Dichloromethane/DMF (CH₂Cl₂/DMF) at a 1:1 ratio. However, ensure that the choice of solvent does not negatively impact reagent solubility or the swelling of the solid support resin.

Quantitative Data on Racemization

The selection of coupling reagents and additives is paramount in controlling racemization. The following table summarizes the percentage of D-isomer formation observed during the coupling of Fmoc-Ser(tBu)-OH, a structurally related amino acid to threonine, which serves as a good model for understanding these effects.

Coupling ReagentAdditive% D-Isomer Formation
HBTUHOBt10.4%
HBTUOxyma Pure6.1%
HATUHOAt7.9%
DICHOBt2.5%
DICOxyma Pure1.8%
Data adapted from studies on Fmoc-Ser(tBu)-OH coupling, which is a reliable indicator for threonine behavior.

Experimental Protocols

Protocol: Optimized Coupling of Fmoc-Thr(tBu)-OH with DIC/Oxyma Pure

This protocol is designed to minimize racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Thr(tBu)-OH (3-5 equivalents)

  • Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Oxyma Pure (3-5 equivalents)

  • N,N

Technical Support Center: Selective Removal of TBDMS in the Presence of Other Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the selective deprotection of tert-butyldimethylsilyl (TBDMS) ethers.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for selectively removing a TBDMS group in the presence of more robust silyl ethers like TBDPS or TIPS?

A1: The selective removal of a TBDMS ether in the presence of more sterically hindered silyl ethers like tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS) relies on the lower steric bulk of the TBDMS group, making it more susceptible to cleavage. Commonly employed reagents include fluoride sources and acidic conditions, with the choice depending on the overall functionality of the molecule.

  • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is a widely used reagent for cleaving silyl ethers. By carefully controlling the reaction conditions (e.g., temperature, reaction time, and stoichiometry), selective deprotection of TBDMS in the presence of TBDPS and TIPS can be achieved. Other fluoride sources like hydrogen fluoride-pyridine (HF•Py) can also be used, often offering higher selectivity.

  • Acidic Conditions: Mild acidic conditions can effectively cleave TBDMS ethers while leaving more robust silyl ethers intact. Reagents like pyridinium p-toluenesulfonate (PPTS), acetyl chloride in methanol, or aqueous formic acid are frequently used for this purpose.

Q2: My TBDMS deprotection with TBAF is incomplete. What are the possible causes and how can I troubleshoot this?

A2: Incomplete TBDMS deprotection with TBAF is a common issue that can arise from several factors:

  • Insufficient Reagent: Ensure at least a stoichiometric amount of TBAF is used. For sterically hindered substrates, using an excess of TBAF (2-3 equivalents) may be necessary.

  • Reaction Time and Temperature: While TBDMS is more labile than TBDPS, the reaction may still require sufficient time or gentle heating to go to completion. It is crucial to monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent. The presence of water can hydrolyze the fluoride reagent, reducing its efficacy.

  • Steric Hindrance: Highly hindered TBDMS ethers can be resistant to cleavage. In such cases, harsher conditions or alternative, less sterically demanding reagents might be required.

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start [label="Incomplete TBDMS Deprotection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagent [label="Check TBAF Equivalents"]; check_conditions [label="Review Reaction Time & Temperature"]; check_solvent [label="Verify Solvent Anhydrous?"]; steric_hindrance [label="Consider Steric Hindrance"]; increase_reagent [label="Increase TBAF (2-3 eq.)", shape=parallelogram, fillcolor="#FBBC05"]; increase_time_temp [label="Increase Time or Gently Heat", shape=parallelogram, fillcolor="#FBBC05"]; use_dry_solvent [label="Use Anhydrous THF", shape=parallelogram, fillcolor="#FBBC05"]; alternative_reagent [label="Consider Alternative Reagent (e.g., HF-Py)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor [label="Monitor by TLC", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Complete Deprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_reagent; start -> check_conditions; start -> check_solvent; start -> steric_hindrance;

check_reagent -> increase_reagent -> monitor; check_conditions -> increase_time_temp -> monitor; check_solvent -> use_dry_solvent -> monitor; steric_hindrance -> alternative_reagent -> monitor;

monitor -> end; } .end Caption: Troubleshooting workflow for incomplete TBDMS deprotection.

Q3: I am observing the cleavage of other protecting groups (e.g., Acetate, Benzyl) during TBDMS removal. How can I improve selectivity?

A3: The basic nature of TBAF can lead to the cleavage of base-labile protecting groups. To enhance selectivity, consider the following:

  • Buffered TBAF: Adding a mild acid like acetic acid to the TBAF solution can buffer the reaction mixture, reducing its basicity and preventing the removal of sensitive groups.

  • Alternative Mild Reagents: Employing milder, non-basic reagents is often the best strategy. Catalytic amounts of acetyl chloride in dry methanol provide a mild acidic condition that is compatible with many other protecting groups like acetates, benzoates, and benzyl ethers. Iron(III) tosylate is another catalyst that selectively removes TBDMS in the presence of TBDPS and Boc groups.

Q4: Can silyl group migration occur during TBDMS deprotection, and how can it be minimized?

A4: Yes, silyl group migration, particularly between adjacent hydroxyl groups (a 1,2- or 1,3-migration), is a known side reaction, especially under basic conditions. This intramolecular rearrangement, known as the Brook rearrangement, is driven by the formation of a strong silicon-oxygen bond. To minimize silyl migration:

  • Use Acidic or Neutral Conditions: Since silyl migration is predominantly base-catalyzed, switching to acidic or neutral deprotection methods can significantly reduce or eliminate this side reaction.

  • Buffered Fluoride Source: If a fluoride source is necessary, using a buffered reagent like triethylamine trihydrofluoride (Et3N·3HF) or pyridinium hydrofluoride (HF•Py) can mitigate the basicity that promotes migration.

  • Low Temperature: Performing the reaction at lower temperatures (e.g., 0 °C or -78 °C) can slow the rate of silyl migration relative to the desired deprotection.

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Characterization of TBDMS-Protected Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the choice of protecting groups is a critical decision that significantly impacts the efficiency of synthesis and the quality of subsequent characterization. While traditional protecting groups like Fmoc and Boc are well-documented in mass spectrometry, the use of tert-butyldimethylsilyl (TBDMS) as a protecting group for peptide side chains, particularly for hydroxyl or thiol functionalities, presents unique characteristics during mass spectrometric analysis. This guide provides an objective comparison of the mass spectrometry characterization of TBDMS-protected peptides with commonly used alternatives, supported by experimental considerations and data.

Performance Comparison of Protecting Groups in Mass Spectrometry

The selection of a protecting group influences several aspects of mass spectrometric analysis, including ionization efficiency, the prevalence of in-source decay, and the resulting fragmentation patterns. A summary of these characteristics for TBDMS, Fmoc, and Boc protecting groups is presented below.

FeatureTBDMS (tert-butyldimethylsilyl)Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Primary Use Protection of side-chain hydroxyl (Ser, Thr, Tyr) and thiol (Cys) groups.N-terminal α-amino group protection.N-terminal α-amino group and side-chain protection.
MS Signal Intensity Generally good, but can be influenced by the lability of the Si-O bond.Generally stable, providing good signal intensity.Can be compromised by in-source decay leading to the observation of deprotected peptide ions.
In-Source Decay (ISD) Susceptible to in-source fragmentation, leading to characteristic neutral losses.Generally stable with minimal in-source decay.Prone to in-source decay, leading to the observation of [M+H-100]⁺ ions.
Characteristic Fragmentation Predominant neutral losses of •CH₃ (15 Da), •C₄H₉ (57 Da), C₄H₉ and CO (85 Da), or the entire TBDMS group (114 Da). Backbone fragmentation (b and y ions) is also observed.Primarily peptide backbone fragmentation (b and y ions). The Fmoc group itself is relatively stable under typical CID conditions.Can show a prominent neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).
Overall MS Compatibility Moderate; requires careful optimization of ionization and fragmentation conditions to control silyl group fragmentation and favor peptide backbone cleavage for sequencing.Excellent; widely used and well-characterized in mass spectrometry.Moderate; requires careful optimization of MS conditions to minimize in-source decay.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful mass spectrometric analysis of protected peptides. Below is a representative protocol for the LC-MS/MS analysis of a TBDMS-protected peptide.

Protocol: LC-MS/MS Analysis of a TBDMS-Protected Peptide
  • Sample Preparation:

    • Dissolve the purified TBDMS-protected peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of 1-10 µM.

    • Centrifuge the sample to remove any particulates before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • **Desolvation

A Comparative Guide to Silyl Protecting Groups in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful synthesis of complex peptides is paramount. The strategic selection of protecting groups for reactive amino acid side chains is a critical factor that dictates the yield, purity, and ultimate success of the synthesis. While tert-butyl (tBu) based protecting groups are the standard in modern Fmoc-based solid-phase peptide synthesis (SPPS), silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, present a versatile and powerful alternative for overcoming specific synthetic challenges.

This guide provides an objective comparison of silyl protecting groups against the conventional tBu ether for hydroxyl-containing amino acids (Serine, Threonine), supported by established chemical principles and experimental strategies.

Core Principles: Orthogonality and Stability

The efficiency of SPPS hinges on an "orthogonal" protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[1][2] In the standard Fmoc/tBu approach, the temporary Nα-Fmoc group is removed with a base (e.g., piperidine), while the "permanent" side-chain tBu groups are removed during the final cleavage step with a strong acid (e.g., trifluoroacetic acid, TFA).[2]

Silyl ethers integrate seamlessly into this strategy. They are exceptionally stable to the basic conditions required for Fmoc removal, ensuring complete orthogonality.[3] Their primary advantage lies in their tunable stability and alternative deprotection pathways, which offer greater flexibility in designing synthetic routes for complex peptides.

Performance Comparison: Silyl Ethers vs. Tert-Butyl Ethers

The choice of protecting group directly impacts stability, potential side reactions, and deprotection conditions. The tert-butyl (tBu) ether is the established standard for protecting serine and threonine in routine Fmoc SPPS due to its reliability and cost-effectiveness. However, silyl ethers offer distinct advantages in specific contexts.

Key Advantages of Silyl Ethers:

  • Enhanced Acid Stability: Silyl ethers are significantly more stable to acidic conditions than tBu ethers. The relative resistance to acid hydrolysis follows the trend: TBDMS (~20,000) > tBu > TES (64) > TMS (1). This increased stability can be crucial for minimizing premature deprotection during prolonged or repeated acid treatments that may be necessary in the synthesis of long or complex peptides.

  • Alternative Orthogonal Deprotection: Unlike tBu ethers, which are exclusively cleaved by acid, silyl ethers can be selectively removed using fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF). This provides a completely orthogonal deprotection method that can be performed on the resin without cleaving other acid-labile groups, enabling the synthesis of uniquely modified or cyclic peptides.

  • Compatibility with Final Cleavage: Despite their acid stability, TBDMS groups can often be cleaved during the final TFA cleavage cocktail treatment, albeit sometimes requiring longer reaction times or specific scavenger combinations. This allows for a one-pot final deprotection similar to the standard tBu strategy.

Table 1: Comparison of Chemical Properties of Side-Chain Protecting Groups for Ser/Thr

Propertytert-Butyl (tBu) Ethertert-Butyldimethylsilyl (TBDMS) Ether
Nα-Fmoc Deprotection Stability Stable to 20% piperidine/DMFStable to 20% piperidine/DMF
Relative Acid Stability Lower (cleaved by moderate to strong acid)High (approx. 20,000x more stable than TMS)
Primary Deprotection Method Strong Acid (e.g., TFA)Fluoride ions (e.g., TBAF) or Strong Acid (TFA)
Orthogonality Orthogonal to base-labile groups (Fmoc)Orthogonal to base-labile groups (Fmoc) and offers an additional orthogonal pathway via fluoride cleavage
Common Side Reactions Can be associated with racemization or β-elimination in sensitive sequences.Steric bulk may influence coupling kinetics; potential for silicon migration is low with hindered groups.

Data Presentation: Quantitative Analysis

While direct, side-by-side yield comparisons for a single model peptide are sequence-dependent and not broadly published, the chemical properties of the protecting groups allow for an illustrative comparison of expected outcomes in challenging syntheses. For example, in sequences prone to aggregation (e.g., poly-serine tracts), the bulkier and differently solvated silyl group may disrupt interchain hydrogen bonding, potentially leading to higher crude purity.

Table 2: Illustrative Performance in the Synthesis of a Hypothetical Aggregation-Prone Peptide

ParameterFmoc-Ser(tBu)-OHFmoc-Ser(TBDMS)-OH
Coupling Efficiency May decrease in later steps due to aggregationPotentially more consistent due to disruption of secondary structures
Crude Peptide Purity (HPLC) 65%75%
Major Impurities Deletion sequences, terminated sequencesDeletion sequences
Final Isolated Yield 25%35%

Note: This data is illustrative and represents potential outcomes for a difficult sequence based on the chemical properties of the protecting groups. Actual results are highly dependent on the specific peptide sequence, synthesis conditions, and purification process.

Experimental Protocols

The following are generalized protocols for the synthesis and cleavage of peptides using tBu and TBDMS protected serine/threonine.

Protocol 1: Standard Fmoc-SPPS Cycle

  • Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (4 eq.) with a coupling agent (e.g., HCTU, 3.9 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and couple for 45-60 minutes.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Return to step 2 for the next amino acid in the sequence.

Protocol 2: Cleavage and Deprotection of Peptides with Ser(tBu)/Thr(tBu)

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group using the procedure in Protocol 1.

  • Resin Washing and Drying: Wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solution away from the resin and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 times. Dry the crude peptide under vacuum.

Protocol 3: Cleavage and Deprotection of Peptides with Ser(TBDMS)/Thr(TBDMS)

Method A: Strong Acid Cleavage

  • Procedure: Follow steps 1 and 2 from Protocol 2.

  • Cleavage: Treat the resin with the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O). Note that complete removal of the TBDMS group may require extended cleavage times (3-5 hours).

  • Isolation: Follow steps 4 and 5 from Protocol 2.

Method B: Orthogonal Fluoride-Based Deprotection (On-Resin)

  • Resin Preparation: After the final coupling step, wash the peptidyl-resin with DMF and then with tetrahydrofuran (THF).

  • TBDMS Deprotection: Prepare a 1 M solution of TBAF in THF. Add 3-4 equivalents (relative to resin loading) of this solution to the resin and agitate at room temperature. Monitor the reaction for completion (typically 2-16 hours).

  • Washing: Wash the resin thoroughly with THF, DMF, and finally DCM.

  • Final Cleavage: The peptide (now with a free hydroxyl group) can be cleaved from the resin using the standard procedure in Protocol 2.

Mandatory Visualization

G cluster_0 SPPS Cycle cluster_1 Deprotection Conditions Fmoc Nα-Fmoc Base Base (e.g., Piperidine) Fmoc->Base Cleaved by tBu Side-Chain tBu Acid Strong Acid (e.g., TFA) tBu->Acid Cleaved by TBDMS Side-Chain TBDMS TBDMS->Acid Cleaved by Fluoride Fluoride (e.g., TBAF) TBDMS->Fluoride Cleaved by

Caption: Orthogonal relationship of common protecting groups in peptide synthesis.

G cluster_tBu tBu Strategy cluster_TBDMS TBDMS Strategy start Peptidyl-Resin (Fully Protected) tBu_cleavage Add TFA/TIS/H₂O (2-3 hours) start->tBu_cleavage Standard TBDMS_on_resin On-Resin Deprotection: Add TBAF in THF (2-16 hours) start->TBDMS_on_resin Orthogonal TBDMS_acid_cleavage Direct Cleavage: Add TFA/TIS/H₂O (3-5 hours) start->TBDMS_acid_cleavage Direct tBu_product Crude Peptide (Fully Deprotected) tBu_cleavage->tBu_product TBDMS_cleavage Add TFA/TIS/H₂O (2-3 hours) TBDMS_on_resin->TBDMS_cleavage TBDMS_product Crude Peptide (Fully Deprotected) TBDMS_cleavage->TBDMS_product TBDMS_acid_cleavage->TBDMS_product

Caption: Comparison of final deprotection workflows for tBu vs. TBDMS ethers.

Conclusion

While Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH remain the cost-effective and reliable choice for routine peptide synthesis, silyl-based protecting groups like TBDMS offer a sophisticated tool for advanced applications. Their unique combination of stability to base, tunable stability to acid, and an orthogonal fluoride-based cleavage pathway provides chemists with enhanced flexibility. For the synthesis of complex, aggregation-prone, or uniquely modified peptides, the strategic implementation of silyl protecting groups can lead to higher purity, improved yields, and the successful creation of challenging target molecules.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.